3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Descripción
Propiedades
IUPAC Name |
4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLCJIHILFMRQ-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling a Novel Diarylheptanoid: A Technical Guide to the Discovery and Isolation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the naturally occurring diarylheptanoid, (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The compound has been identified in plant species including Tacca chantrieri and Curcuma comosa Roxb.[1][2][3]
Compound Profile and Physicochemical Properties
The subject compound, systematically named 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol, belongs to the diarylheptanoid class of natural products.[3] These compounds are characterized by two aromatic rings linked by a seven-carbon chain.[4] The specific stereochemistry and hydroxylation pattern of this molecule contribute to its unique chemical properties and potential biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₆ | [3][4] |
| Molecular Weight | 348.39 g/mol | [2][3] |
| CAS Number | 408324-01-6 | [2][5] |
| Appearance | Colorless Needles | [4] |
| Specific Rotation | [α]D²⁴ +18.4° (c 0.55, MeOH) | [4] |
| HR-FABMS (m/z) | 349.1649 [M+H]⁺ (Calcd. for C₁₉H₂₅O₆, 349.1651) | [4] |
Discovery and Natural Occurrence
This diarylheptanoid was first reported as a new natural product isolated from the rhizomes of the Black Bat Flower, Tacca chantrieri.[4][6] This discovery marked the first instance of diarylheptanoids being isolated from the Taccaceae plant family.[7] Subsequent reports have also identified its presence in the roots of Curcuma comosa Roxb., a plant in the ginger family (Zingiberaceae).[1][2]
Experimental Protocols: Isolation from Tacca chantrieri
The following protocol details the methodology for the extraction and isolation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from its natural source, as described by Yokosuka et al. (2002).[4]
Plant Material and Extraction
-
Preparation : Air-dried rhizomes of Tacca chantrieri (3.0 kg) are pulverized.
-
Initial Extraction : The powdered plant material is extracted twice with methanol (MeOH) at room temperature.
-
Concentration : The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract (210 g).
Solvent Partitioning
-
Suspension : The crude MeOH extract is suspended in water (H₂O).
-
Fractionation : The aqueous suspension is sequentially partitioned with n-hexane, diethyl ether (Et₂O), and n-butanol (n-BuOH).
-
Fraction Selection : The Et₂O-soluble fraction (27.0 g) is selected for further purification based on preliminary analysis.
Chromatographic Purification
-
Step 1: Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel.
-
Mobile Phase : A stepwise gradient of n-hexane and acetone.
-
Outcome : The Et₂O fraction is separated into five sub-fractions (Fr. 1-5). Fraction 4 (6.5 g) is retained.
-
-
Step 2: Octadecylsilyl (ODS) Silica Gel Column Chromatography :
-
Stationary Phase : ODS silica gel.
-
Mobile Phase : A stepwise gradient of MeOH and H₂O.
-
Outcome : Fraction 4 is further separated. Elution with 50% MeOH in H₂O yields a sub-fraction containing the target compound.
-
-
Step 3: Final Purification via Preparative HPLC :
-
Stationary Phase : ODS column.
-
Mobile Phase : Isocratic elution with 40% MeOH in H₂O.
-
Result : Pure (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane (125 mg) is obtained.
-
Spectroscopic Characterization Data
The structural elucidation of the compound was achieved through comprehensive spectroscopic analysis. The following tables summarize the nuclear magnetic resonance (NMR) data as reported in the literature.[4]
¹H-NMR Spectral Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.65, 2.53 | m | |
| 2 | 1.63 | m | |
| 3 | 3.77 | m | |
| 4 | 1.45 | t-like | 6.5 |
| 5 | 3.77 | m | |
| 6 | 1.63 | m | |
| 7 | 2.65, 2.53 | m | |
| 1'-H-2 | 6.68 | d | 1.8 |
| 1'-H-5 | 6.66 | d | 8.0 |
| 1'-H-6 | 6.53 | dd | 8.0, 1.8 |
| 7'-H-2 | 6.68 | d | 1.8 |
| 7'-H-5 | 6.66 | d | 8.0 |
| 7'-H-6 | 6.53 | dd | 8.0, 1.8 |
¹³C-NMR Spectral Data (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1 | 32.9 |
| 2 | 44.7 |
| 3 | 70.3 |
| 4 | 46.1 |
| 5 | 70.3 |
| 6 | 44.7 |
| 7 | 32.9 |
| 1'-C-1 | 135.2 |
| 1'-C-2 | 117.1 |
| 1'-C-3 | 146.1 |
| 1'-C-4 | 144.4 |
| 1'-C-5 | 116.5 |
| 1'-C-6 | 121.2 |
| 7'-C-1 | 135.2 |
| 7'-C-2 | 117.1 |
| 7'-C-3 | 146.1 |
| 7'-C-4 | 144.4 |
| 7'-C-5 | 116.5 |
| 7'-C-6 | 121.2 |
Biological Activity: Cytotoxicity
The isolated diarylheptanoid, along with other related compounds, was evaluated for its cytotoxic activity against several human cell lines. The study utilized a modified MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration-dependent inhibitory effects.[4][7]
Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (μg/mL) |
| HL-60 (Human promyelocytic leukemia) | (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | >100 |
| HSC-2 (Human oral squamous carcinoma) | (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | >100 |
| HGF (Human gingival fibroblasts) | (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | >100 |
The results indicate that at concentrations up to 100 μg/mL, the compound did not exhibit significant cytotoxicity against the tested cancer cell lines or normal fibroblasts.[4]
Conclusion and Future Directions
The successful isolation and structural elucidation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from Tacca chantrieri has expanded the known chemical diversity of the Taccaceae family. While initial cytotoxicity screenings were negative, the complex structure of this diarylheptanoid warrants further investigation into other potential biological activities. Its presence in multiple plant genera suggests a conserved biosynthetic pathway and a potential ecological or medicinal role. Further research could explore its potential as an anti-inflammatory, neuroprotective, or estrogenic agent, activities that have been noted for other structurally related diarylheptanoids.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS#:408324-01-6 | 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuroprotective and Anti-inflammatory Ditetrahydrofuran-Containing Diarylheptanoids from Tacca chantrieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Natural Sources and Bioactivity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This document consolidates key information from scientific literature to support further research and development efforts.
Natural Occurrences
The diarylheptanoid this compound has been identified in plant species belonging to the Zingiberaceae and Taccaceae families. The primary documented sources are:
-
Curcuma comosa Roxb.: The roots and rhizomes of this plant, a member of the ginger family, are a significant source of this compound and other structurally related diarylheptanoids.[1][2]
-
Tacca chantrieri André: Also known as the Black Bat Flower, the rhizomes of this plant have been reported to contain this compound.[3][4]
Quantitative Analysis
Table 1: Quantitative Data for Major Diarylheptanoids in Curcuma comosa Rhizomes
| Diarylheptanoid | Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | HPLC-DAD | 0.22 | 0.69 | [5] |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | HPLC-DAD | 0.06 | 0.18 | [5] |
| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | HPLC-DAD | 0.08 | 0.24 | [5] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of diarylheptanoids from their natural sources, as adapted from published research.
Extraction and Isolation of Diarylheptanoids from Tacca chantrieri
This protocol describes a representative method for the isolation of diarylheptanoids, including this compound, from the rhizomes of Tacca chantrieri.
-
Plant Material and Extraction:
-
Air-dried and powdered rhizomes of Tacca chantrieri are extracted with methanol (MeOH) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
-
Chromatographic Separation:
-
The EtOAc-soluble fraction is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of n-hexane and acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further purification of fractions containing diarylheptanoids is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification of Diarylheptanoids by HPLC-DAD
This protocol outlines a general procedure for the quantitative analysis of diarylheptanoids in plant extracts, based on methods used for Curcuma comosa.
-
Standard and Sample Preparation:
-
Stock solutions of isolated and purified diarylheptanoid standards are prepared in methanol.
-
Dried plant material is powdered and extracted with methanol using sonication.
-
The extract is filtered through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system of acetonitrile and 0.1% acetic acid in water is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) monitoring at a wavelength of 280 nm.
-
-
Method Validation:
-
The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to standard guidelines.
-
Signaling Pathways
Diarylheptanoids from Curcuma comosa have been shown to exert biological effects, notably estrogenic activity, through the modulation of specific signaling pathways. The primary mechanism involves the activation of the estrogen receptor alpha (ERα).
Estrogen Receptor-Mediated Signaling
The binding of diarylheptanoids to ERα initiates a cascade of downstream events that influence gene expression and cellular processes. One such pathway involves the enhancement of erythropoietin (Epo) sensitivity through the activation of STAT5, MAPK/ERK, and PI3K/AKT pathways.
Caption: Estrogen Receptor-Mediated Signaling of Diarylheptanoids.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation, purification, and analysis of this compound from its natural sources.
Caption: General Experimental Workflow for Diarylheptanoid Isolation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
The Biosynthesis of Diarylheptanoids in Curcuma comosa: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuma comosa Roxb., a member of the Zingiberaceae family, is a significant source of bioactive diarylheptanoids, compounds noted for their diverse pharmacological activities, including estrogenic, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of these valuable secondary metabolites. Drawing upon established knowledge of the general phenylpropanoid pathway and research into related Curcuma species, this document outlines the key enzymatic steps, precursor molecules, and intermediates leading to the formation of the diarylheptanoid scaffold. Detailed experimental protocols for the quantification of diarylheptanoids and analysis of gene expression are provided, alongside a compilation of relevant quantitative data. Furthermore, signaling pathways influenced by C. comosa diarylheptanoids are visualized to aid in understanding their mechanism of action. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of Curcuma comosa and the metabolic engineering of its bioactive compounds.
Proposed Biosynthesis Pathway of Diarylheptanoids in Curcuma comosa
The biosynthesis of diarylheptanoids in Curcuma comosa is believed to follow the general phenylpropanoid pathway, which furnishes the necessary aromatic precursors. These precursors are subsequently elongated and cyclized by polyketide synthases to form the characteristic C6-C7-C6 diarylheptanoid backbone. While the specific enzymes from Curcuma comosa have not been fully characterized, the pathway can be inferred from studies on other plants and related Curcuma species.[1][2][3]
The proposed pathway initiates with the amino acid L-phenylalanine. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate.[1] This activated cinnamic acid derivative then enters the polyketide synthesis machinery to form the diarylheptanoid structure.
Core Phenylpropanoid Pathway
The initial steps of the pathway are catalyzed by three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing the precursor to the phenylpropanoid pathway.[2]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[1]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.[1][3]
Diarylheptanoid Backbone Formation
The formation of the seven-carbon chain connecting the two phenyl rings is mediated by Type III Polyketide Synthases (PKSs). In the closely related Curcuma longa, two such enzymes, diketide-CoA synthase (DCS) and curcumin synthase (CURS), are responsible for curcuminoid biosynthesis.[4][5] A similar mechanism is proposed for diarylheptanoid synthesis in Curcuma comosa. These enzymes would catalyze the condensation of a phenylpropanoid-derived starter unit (e.g., p-coumaroyl-CoA or feruloyl-CoA) with malonyl-CoA extender units to assemble the diarylheptanoid scaffold. The diversity of diarylheptanoids found in C. comosa likely arises from the use of different starter and extender units, as well as subsequent modifications such as reduction, hydroxylation, and methylation.
Signaling Pathways Modulated by Curcuma comosa Diarylheptanoids
Diarylheptanoids isolated from Curcuma comosa have been shown to modulate several key signaling pathways, contributing to their observed biological activities. Understanding these interactions is crucial for drug development.
-
Estrogen Receptor Signaling: Certain diarylheptanoids, such as (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD), act as phytoestrogens. Their effects are mediated through estrogen receptors, and can be blocked by estrogen receptor antagonists. This interaction is central to their bone-protective effects.[6]
-
MAP Kinase Pathway: DPHD has been observed to activate the MAP kinase signaling pathway in human osteoblasts, contributing to cell proliferation and differentiation.[6]
-
Nrf-2 Activation: The diarylheptanoid ASPP 092 has demonstrated neuroprotective effects by activating the Nrf-2 transcription factor. Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of protective enzymes.[7]
Quantitative Data
Quantitative analysis of diarylheptanoids is essential for standardization of extracts and for pharmacokinetic studies. The following tables summarize key quantitative data from the literature.
Table 1: Pharmacokinetic Parameters of Diarylheptanoids in Rats Following Oral Administration [8]
| Compound | Dose (mg/kg) | Cmax (mg/L) | t1/2 (hours) | Bioavailability (%) |
| (6E)-1,7-diphenylhept-6-en-3-one (DPH1) | 125 | 0.85 | 10.86 | 31.2 |
| 250 | 1.46 | 3.85 | 22.61 | |
| (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol (DPH2) | 125 | 0.17 | 6.3 | 24.01 |
| 250 | 0.17 | 2.77 | 17.66 | |
| (6E)-1,7-diphenylhept-6-en-3-ol (DPH3) | 125 | 0.53 | 4.62 | 31.56 |
| 250 | 0.61 | 2.10 | 17.73 |
Table 2: HPLC-DAD Method Validation for Quantification of Diarylheptanoids in Curcuma comosa Rhizomes [9]
| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol | >0.999 | 0.06 | 0.18 | 98.35 - 103.90 |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | >0.999 | 0.22 | 0.69 | 98.35 - 103.90 |
| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | >0.999 | 0.18 | 0.54 | 98.35 - 103.90 |
Experimental Protocols
Quantification of Diarylheptanoids by HPLC-DAD[9]
This protocol describes a validated method for the simultaneous quantification of three marker diarylheptanoids in C. comosa rhizomes.
a) Sample Preparation:
-
Dried rhizomes of C. comosa are pulverized into a fine powder.
-
A precise amount of the powder is extracted with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
-
The extract is filtered and the solvent is evaporated under reduced pressure.
-
The dried extract is redissolved in the mobile phase for HPLC analysis.
b) Chromatographic Conditions:
-
Column: Luna C18 analytical column.
-
Mobile Phase: Gradient elution with 0.5% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35°C.
-
Detection: Diode array detector (DAD) at a specified wavelength (e.g., 259 nm).
c) Validation Parameters:
-
Linearity: Assessed by constructing calibration curves with standard compounds at multiple concentrations.
-
Precision: Determined by analyzing replicate samples and expressed as relative standard deviation (RSD).
-
Accuracy: Evaluated through recovery studies by spiking known amounts of standards into the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Gene Expression Analysis by qRT-PCR in Zingiberaceae[10][11]
This generalized protocol, adapted from studies on ginger, can be applied to investigate the expression of biosynthesis-related genes in Curcuma comosa.
a) RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from fresh rhizome tissue using a commercial RNA isolation kit or a CTAB-based method.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
b) Primer Design:
-
Primers for target genes (e.g., PAL, C4H, 4CL, PKS) and a stable reference gene (e.g., actin or tubulin) are designed using appropriate software.
-
Primer specificity should be verified by melt curve analysis and gel electrophoresis of the PCR product.
c) qRT-PCR Reaction:
-
The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix.
-
The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.
-
A standard thermal cycling program is used: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
d) Data Analysis:
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Conclusion
The biosynthesis of diarylheptanoids in Curcuma comosa represents a promising area of research for the development of new therapeutic agents. While the precise enzymatic pathway in this species is yet to be fully elucidated, the foundational knowledge of the phenylpropanoid pathway provides a robust framework for further investigation. The protocols and data presented in this guide offer a starting point for researchers to explore the rich phytochemistry of Curcuma comosa, with the ultimate goal of harnessing its bioactive compounds for human health. Future research should focus on the isolation and characterization of the specific enzymes involved in diarylheptanoid biosynthesis in C. comosa to enable metabolic engineering and optimization of production.
References
- 1. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic analysis of Curcuma species from Asia based on intron regions of genes encoding diketide-CoA synthase and curcumin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A diarylheptanoid phytoestrogen from Curcuma comosa, 1,7-diphenyl-4,6-heptadien-3-ol, accelerates human osteoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pure compound from Curcuma comosa Roxb. protects neurons against hydrogen peroxide-induced neurotoxicity via the activation of Nrf-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two aromatic rings. This particular compound has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. It is a phenolic compound isolated from the roots and rhizomes of plants such as Curcuma comosa Roxb. and Tacca chantrieri.[1][2] The structural features, including multiple hydroxyl groups and chiral centers, suggest a potential for diverse pharmacological effects, making it a subject of interest for drug discovery and development.
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods for the structural elucidation of this compound.
Chemical Structure and Properties
The fundamental structure of the molecule consists of a heptane backbone with hydroxyl substitutions at the 3 and 5 positions. This aliphatic chain is flanked on both ends by 3,4-dihydroxyphenyl (catechol) moieties.
Molecular Formula: C₁₉H₂₄O₆[2]
Molecular Weight: 348.39 g/mol [2]
IUPAC Name: 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol[2]
CAS Number: 408324-01-6[2]
Stereochemistry
The heptane chain contains two chiral centers at positions C-3 and C-5. The absolute configuration of the naturally occurring enantiomer has been determined to be (3R, 5R).[3] This specific stereochemistry is crucial for its biological activity and molecular interactions. The determination of the absolute configuration is typically achieved through advanced analytical techniques such as the application of the CD exciton chirality method on derivatized forms of the molecule.[3]
Quantitative Structural Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₆ | PubChem[2] |
| Molecular Weight | 348.39 g/mol | PubChem[2] |
| Exact Mass | 348.15728848 Da | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 6 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Rotatable Bond Count | 10 | PubChem[2] |
Note: Some values are computationally predicted.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following is a representative protocol based on methodologies for isolating diarylheptanoids from natural sources like Tacca chantrieri and Curcuma comosa.
Isolation Protocol
-
Extraction: The dried and powdered rhizomes of the source plant are extracted with a suitable solvent, typically ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The bioactive fraction (e.g., EtOAc fraction) is subjected to multiple steps of column chromatography.
-
Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, such as a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using a solvent like methanol to remove smaller impurities.
-
Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.
-
Structural Elucidation Protocol
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including signals for aromatic protons, methine protons on the heptane chain, and methylene protons.
-
¹³C NMR: Determines the number of carbon atoms and their types (e.g., aromatic, aliphatic, oxygenated).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems of the heptane chain and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments.
-
-
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry, the isolated diol can be derivatized, for example, by forming bis-p-bromobenzoyl derivatives. The CD spectrum of the derivative can then be analyzed using the exciton chirality method to assign the absolute configuration of the chiral centers.[3]
Potential Signaling Pathway Involvement
While the direct signaling pathways of this compound are not yet fully elucidated, a closely related glucoside derivative, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to significantly activate Peroxisome Proliferator-Activated Receptor (PPAR) transcriptional activity, with a specific effect on PPARβ(δ). This suggests that the parent compound may also interact with PPAR signaling pathways, which are critical regulators of lipid metabolism, inflammation, and cellular differentiation.
Below is a proposed logical workflow for investigating the interaction of this compound with the PPAR signaling pathway.
Caption: Experimental workflow for investigating PPAR activation.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the isolation and structural elucidation processes.
Isolation Workflow
Caption: General workflow for the isolation of the compound.
Structural Elucidation Workflow
Caption: Workflow for determining the chemical structure.
Conclusion
This compound is a structurally defined natural product with significant potential for further pharmacological investigation. Its defined (3R, 5R) stereochemistry is a key feature that likely governs its biological interactions. The protocols outlined in this guide provide a framework for its isolation and characterization, which are essential first steps in any drug discovery program. Future research should focus on elucidating its precise mechanism of action, including its role in PPAR signaling, and exploring its therapeutic potential in various disease models.
References
In-Depth Technical Guide on the Physicochemical Properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a naturally occurring diarylheptanoid found in medicinal plants such as Curcuma comosa and Tacca chantrieri.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, essential for its evaluation in drug discovery and development. The document details its chemical structure, calculated properties, and available information on its biological activities, including the modulation of key signaling pathways. Experimental protocols for the determination of crucial physicochemical parameters are also outlined to guide further research.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, a summary of its computed properties provides valuable insights.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₆ | PubChem[2] |
| Molecular Weight | 348.39 g/mol | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 6 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Rotatable Bond Count | 10 | PubChem[2] |
| Topological Polar Surface Area | 121 Ų | PubChem[2] |
| Heavy Atom Count | 25 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 469 | PubChem[2] |
Note: The properties listed above are computationally generated and may differ from experimental values.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate determination of physicochemical properties. The following section outlines detailed methodologies for key experiments relevant to this compound.
Determination of Partition Coefficient (LogP) by HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
Methodology:
-
Preparation of Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are prepared.
-
Preparation of Standard Solutions: A set of standard compounds with a range of known LogP values are dissolved in a suitable solvent.
-
Preparation of Sample Solution: A solution of this compound is prepared in the same solvent as the standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Detection: UV detector at a wavelength where the compound and standards have maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Procedure: a. The HPLC system is equilibrated with each mobile phase composition. b. The standard solutions and the sample solution are injected sequentially. c. The retention time (t_R) for each compound is recorded. d. The dead time (t_0) of the system is determined using a non-retained compound (e.g., uracil). e. The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0. f. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values. g. The LogP of this compound is determined from its log k' value using the calibration curve.
Determination of Acid Dissociation Constant (pKa) by Spectrophotometry
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is important for understanding its ionization state at different physiological pH values. For phenolic compounds like this compound, spectrophotometry is a suitable method for pKa determination.
Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the deprotonation of the hydroxyl groups. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 12) are prepared.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO).
-
Procedure: a. A constant aliquot of the stock solution is added to each buffer solution to achieve the same final concentration. b. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. c. A wavelength is selected where the absorbance difference between the protonated and deprotonated forms of the compound is maximal. d. The absorbance at this selected wavelength is plotted against the pH. e. The pKa value corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the resulting sigmoidal curve.
Biological Activity and Signaling Pathways
A glycoside derivative of this compound, specifically (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to exhibit significant biological activities. It is a potent inhibitor of TNF-α-induced NF-κB transcriptional activity and an activator of PPAR transcriptional activity, with a specific effect on the PPARβ/δ isoform.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. The inhibition of this pathway by the glycoside of this compound suggests its potential as an anti-inflammatory agent.
Activation of PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of PPARβ/δ by the glycoside of this compound highlights its potential for the treatment of metabolic disorders.
References
Spectroscopic and Mechanistic Insights into 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl rings. This particular compound has been isolated from the rhizomes of medicinal plants such as Curcuma comosa Roxb. and Tacca chantrieri[1][2][3]. Diarylheptanoids from these sources have garnered significant interest within the scientific community due to their diverse biological activities, including potential estrogenic and cytotoxic effects. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for this compound, detailed experimental protocols for its characterization, and an exploration of its potential signaling pathways.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The absolute configurations of the chiral centers at C-3 and C-5 have been determined as (3R, 5R) in some isolated examples through methods like the application of the CD exciton chirality method to derivatives[2].
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.
| Ionization Mode | Mass (m/z) | Formula | Error (ppm) |
| ESI-TOF | [M+H]⁺ | C₁₉H₂₅O₆ | < 5 |
Note: The data in this table is representative and should be confirmed with experimental values from the cited literature.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides insights into the structure of the molecule through characteristic fragmentation patterns. For diarylheptanoids, common fragmentation includes cleavages of the heptane chain and losses of water from the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of this compound. The following tables present the anticipated chemical shifts based on the analysis of closely related diarylheptanoids. The definitive data is reported in the work by Yokosuka et al. (2002) in the Journal of Natural Products[2].
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.50-2.65 | m | |
| 2 | 1.55-1.70 | m | |
| 3 | 3.75-3.85 | m | |
| 4 | 1.40-1.55 | m | |
| 5 | 3.75-3.85 | m | |
| 6 | 1.55-1.70 | m | |
| 7 | 2.50-2.65 | m | |
| 2' | 6.65-6.75 | d | 2.0 |
| 5' | 6.65-6.75 | d | 8.0 |
| 6' | 6.50-6.60 | dd | 8.0, 2.0 |
| 2'' | 6.65-6.75 | d | 2.0 |
| 5'' | 6.65-6.75 | d | 8.0 |
| 6'' | 6.50-6.60 | dd | 8.0, 2.0 |
Note: This is a representative table. Actual chemical shifts and coupling constants should be referenced from the primary literature.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1 | ~32 |
| 2 | ~40 |
| 3 | ~70 |
| 4 | ~45 |
| 5 | ~70 |
| 6 | ~40 |
| 7 | ~32 |
| 1' | ~135 |
| 2' | ~117 |
| 3' | ~146 |
| 4' | ~144 |
| 5' | ~116 |
| 6' | ~121 |
| 1'' | ~135 |
| 2'' | ~117 |
| 3'' | ~146 |
| 4'' | ~144 |
| 5'' | ~116 |
| 6'' | ~121 |
Note: This is a representative table. Actual chemical shifts should be referenced from the primary literature.
Experimental Protocols
The isolation and characterization of this compound involve several key experimental procedures.
Isolation and Purification
-
Extraction: The dried and powdered rhizomes of Curcuma comosa or Tacca chantrieri are typically extracted with a solvent such as methanol or ethanol at room temperature.
-
Fractionation: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.
-
Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the structure of the molecule.
-
-
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for diarylheptanoids.
-
Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is used to determine the accurate mass and elemental composition. Tandem MS (MS/MS) is performed to obtain fragmentation data for structural confirmation.
-
Signaling Pathway and Biological Activity
Diarylheptanoids isolated from Curcuma comosa have been reported to exhibit estrogenic activity. While the specific signaling pathway for this compound is not yet fully elucidated, the activity of structurally similar compounds from the same source suggests a mechanism involving the estrogen receptor (ER).
The proposed signaling pathway involves the binding of the diarylheptanoid to the estrogen receptor, which then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
Caption: Proposed estrogenic signaling pathway for diarylheptanoids.
Conclusion
This compound is a bioactive natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its spectroscopic characteristics and a framework for its isolation and analysis. The elucidation of its precise mechanism of action and the full scope of its biological activities remain promising areas for future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Diarylheptanoids from Curcuma comosa: A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Curcuma comosa Roxb., a member of the Zingiberaceae family, has a rich history in traditional Thai medicine, particularly for managing female health issues. Modern scientific inquiry has identified diarylheptanoids as the principal bioactive constituents responsible for its therapeutic effects. This technical guide provides an in-depth analysis of the biological activities of these compounds, with a focus on their estrogenic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further investigation and potential therapeutic applications.
Introduction to Diarylheptanoids from Curcuma comosa
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. In Curcuma comosa, these compounds are abundant and have been the subject of extensive research.[1][2] Their structural diversity contributes to a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. This whitepaper will systematically explore the key biological activities of diarylheptanoids isolated from Curcuma comosa.
Estrogenic and Anti-Estrogenic Activities
A significant body of research has focused on the phytoestrogenic properties of diarylheptanoids from Curcuma comosa. These compounds have demonstrated the ability to modulate estrogen receptor (ER) signaling, suggesting their potential use in hormone replacement therapy and for managing menopausal symptoms.[1][3][4][5]
Quantitative Data on Estrogenic Activity
The estrogenic potency of various diarylheptanoids has been quantified in several studies. The following table summarizes the key findings.
| Diarylheptanoid | Assay System | Endpoint | Quantitative Data | Reference |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) | Yeast recombinant system with human ERα | Relative potency to 17β-estradiol | 4% | [3][5] |
| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol (D1) | Uterotrophic assay in ovariectomized mice | Uterine weight | Inactive | [6] |
| 1,7-diphenyl-(6E)-6-hepten-3-one (D2) | Uterotrophic assay in ovariectomized mice | Uterine weight | Inactive | [6] |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) | Uterotrophic assay in ovariectomized mice | Uterine weight | Markedly increased | [6] |
| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 092) | Luciferase reporter gene assay in HEK-293T cells | Transcriptional activity | Agonist at 0.1-1 μM; Antagonist at 10-50 μM | [7] |
Experimental Protocols for Estrogenic Activity Assessment
This in vitro assay is commonly used to screen for estrogenic activity of compounds.
-
Yeast Strain: Saccharomyces cerevisiae co-transformed with two plasmids: one expressing the human estrogen receptor α (hERα) and the other containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., β-galactosidase).[3][8]
-
Metabolic Activation: Test compounds are incubated with a rat liver S9 fraction to simulate mammalian metabolism, as metabolic activation can enhance the estrogenic activity of diarylheptanoids.[3][5]
-
Assay Procedure:
-
The transformed yeast is cultured in a selective medium.
-
The yeast culture is then exposed to various concentrations of the test compounds (with or without S9 activation) or a standard estrogen like 17β-estradiol.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric substrate.
-
-
Data Analysis: The reporter gene activity is normalized to cell density and compared to the response induced by 17β-estradiol to determine the relative estrogenic potency.
This in vivo assay is a standard method to assess the estrogenic effect of a compound on the uterus.
-
Animal Model: Immature or adult ovariectomized female rodents (mice or rats) are used. Ovariectomy removes the endogenous source of estrogens.[6]
-
Treatment: The animals are treated with the test compound or a vehicle control, typically via oral gavage or subcutaneous injection, for a specified period (e.g., 3-7 days). A positive control group receives a known estrogen, such as 17β-estradiol.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or dry weight).
-
Data Analysis: A significant increase in uterine weight in the treated group compared to the vehicle control group indicates an estrogenic effect.
Signaling Pathways in Estrogenic Activity
Diarylheptanoids from Curcuma comosa exert their estrogenic effects primarily through the estrogen receptor-dependent signaling pathway. The diarylheptanoid D3 has been shown to be an ERα selective agonist.[6] Its biological action involves direct binding to ER and requires the activation function 2 (AF2) domain of the receptor.[6] This interaction leads to the regulation of both classical and nonclassical ER-mediated gene expression.[6]
Anti-inflammatory Activity
Several diarylheptanoids from Curcuma comosa have demonstrated significant anti-inflammatory properties, suggesting their potential for treating inflammatory conditions.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity has been quantified through various in vitro and in vivo models.
| Diarylheptanoid | Assay System | Endpoint | Quantitative Data (IC50) | Reference |
| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | LPS-stimulated RAW 264.7 macrophages | IL-6 inhibition | 3.96 ± 0.12 ng/mL | [9] |
| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition | 0.94 ± 0.03 μg/mL | [9] |
| Mixture of (3S)- and (3R)-1-(4-hydroxyphenyl)-7-phenyl-(4E,6E)-4,6-heptadien-3-ol (1a and 1b) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Potent inhibition | [10][11] |
| Diarylheptanoid 14 (structure not specified) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Potent inhibition | [10] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test diarylheptanoid for a short period (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration that inhibits 50% of NO production, is then determined.
This assay quantifies the inhibition of pro-inflammatory cytokine production.
-
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Assay Procedure:
-
Similar to the NO inhibition assay, cells are pre-treated with the test compound followed by stimulation with LPS.
-
After incubation, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentration-dependent inhibition of cytokine production is determined, and IC50 values are calculated.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of diarylheptanoids from Curcuma comosa are mediated through the suppression of key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine expression and the reduction of cyclooxygenase-2 (COX-2) levels.[12][13]
Anticancer Activity
Certain diarylheptanoids from Curcuma comosa have exhibited promising cytotoxic and antiproliferative effects against cancer cell lines, particularly leukemia.
Quantitative Data on Anticancer Effects
The anticancer potential of these compounds has been evaluated in various cancer cell lines.
| Diarylheptanoid | Cancer Cell Line | Endpoint | Quantitative Data (IC50) | Reference |
| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | HL-60 (human promyelocytic leukemia) | Cytotoxicity | Strongest effect among tested compounds | [9][14] |
| trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) | K562/ADR (doxorubicin-resistant human leukemic cells) | Cytotoxicity | 83.6 ± 2.2 µM | [15] |
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Lines: A panel of cancer cell lines (e.g., HL-60, KG-1a, K562/ADR) and a non-cancerous cell line (for assessing selectivity) are used.[9][15][16]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment (for adherent cells) or stabilization.
-
The cells are then treated with a range of concentrations of the test diarylheptanoid for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
This technique is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., IC50) for a defined period.
-
Cell Staining: The cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For example, compound 1 from Curcuma comosa was found to suppress the cell cycle at the S phase in KG-1a cells.[9]
Mechanisms of Anticancer Action
The anticancer activity of diarylheptanoids from Curcuma comosa involves multiple mechanisms. Compound 1 has been shown to significantly decrease the expression of Wilms' tumor 1 (WT1) protein, a marker for leukemic cell proliferation, in a time- and dose-dependent manner in KG-1a cells.[9] Additionally, trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) has been identified as a modulator of P-glycoprotein (P-gp) function, which can reverse multidrug resistance in cancer cells.[17] DHH was shown to decrease the IC50 of doxorubicin in resistant K562/ADR cells and enhance apoptosis.[17]
Other Notable Biological Activities
Beyond the major activities discussed, diarylheptanoids from Curcuma comosa have been reported to possess other beneficial properties.
-
Osteogenic Effects: The diarylheptanoid (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) has been shown to accelerate human osteoblast proliferation and differentiation at nanomolar concentrations, suggesting its potential in preventing bone loss.[18] This effect is mediated through the estrogen receptor and involves the activation of MAP kinase signaling.[18]
-
Wound Healing: The diarylheptanoid ASPP 092, when applied topically, has been found to accelerate wound healing in rats by promoting re-epithelialization and granulation tissue formation, and by reducing inflammation through the downregulation of COX-2 expression.[13]
-
Antioxidant Activity: Several diarylheptanoids exhibit antioxidant properties, which may contribute to their overall therapeutic effects.[9][13]
Conclusion and Future Directions
The diarylheptanoids isolated from Curcuma comosa represent a versatile class of natural products with a broad spectrum of biological activities. Their well-documented estrogenic, anti-inflammatory, and anticancer properties, supported by quantitative data and mechanistic insights, underscore their significant potential for drug development. The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential and selectivity of these compounds.
-
In-depth Mechanistic Studies: To further elucidate the molecular targets and signaling pathways involved in their biological activities.
-
Pharmacokinetic and Toxicological Profiling: To assess their drug-like properties and safety for potential clinical applications.
-
Clinical Trials: To evaluate the efficacy of promising diarylheptanoid candidates in human subjects for various therapeutic indications.
By continuing to explore the rich chemical diversity of Curcuma comosa, the scientific community can unlock the full therapeutic potential of its diarylheptanoid constituents.
References
- 1. Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation. | Semantic Scholar [semanticscholar.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Estrogen Receptor Modulator (SERM)-like Activities of Diarylheptanoid, a Phytoestrogen from Curcuma comosa, in Breast Cancer Cells, Pre-osteoblast Cells, and Rat Uterine Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and Antiproliferative Effects of Diarylheptanoids Isolated from Curcuma comosa Rhizomes on Leukaemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diarylheptanoids of curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 Cells [cads.arda.or.th]
- 12. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic and Antiproliferative Effects of Diarylheptanoids Isolated from Curcuma comosa Rhizomes on Leukaemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. DSpace [kuscholarworks.ku.edu]
- 18. A diarylheptanoid phytoestrogen from Curcuma comosa, 1,7-diphenyl-4,6-heptadien-3-ol, accelerates human osteoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Phytoestrogenic Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide for Researchers
Disclaimer: As of late 2025, specific studies detailing the phytoestrogenic effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane are not available in the public domain. This technical guide provides a comprehensive framework for investigating the potential estrogenic activity of this compound, based on established methodologies and the known activities of structurally related diarylheptanoids and other phytoestrogens.
Introduction
This compound is a diarylheptanoid, a class of plant secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4] Diarylheptanoids are structurally characterized by two aromatic rings linked by a seven-carbon chain.[4][5] The structural similarity of many phenolic plant compounds to endogenous estrogens raises the possibility of their interaction with estrogen receptors (ERs), classifying them as potential phytoestrogens.[6][7] Phytoestrogens can exert both estrogenic and anti-estrogenic effects, making them subjects of interest for their potential therapeutic applications in hormone-dependent conditions.[7]
This guide outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks for a thorough investigation into the phytoestrogenic effects of this compound.
Section 1: Quantitative Data on Phytoestrogenic Activity
A comprehensive assessment of a compound's phytoestrogenic potential requires quantitative analysis of its interaction with estrogen receptors and its functional effects on estrogen-responsive systems. The following tables provide a template for the presentation of such data.
Table 1: Estrogen Receptor Binding Affinity
This table is designed to summarize the results of competitive binding assays, which determine the affinity of the test compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in comparison to the endogenous ligand, 17β-estradiol (E2).
| Compound | Receptor | IC50 (nM)¹ | Ki (nM)² | Relative Binding Affinity (%)³ |
| 17β-estradiol (Reference) | ERα | Value | Value | 100 |
| ERβ | Value | Value | 100 | |
| This compound | ERα | Value | Value | Value |
| ERβ | Value | Value | Value | |
| Known Phytoestrogen (e.g., Genistein) | ERα | Value | Value | Value |
| ERβ | Value | Value | Value |
¹IC50 (Inhibitory Concentration 50%): Concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor. ²Ki (Inhibition Constant): Calculated from the IC50 value, representing the binding affinity of the compound for the receptor. ³Relative Binding Affinity (RBA): (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Table 2: In Vitro Estrogenic/Antiestrogenic Activity
This table summarizes the functional activity of the compound in cell-based reporter gene assays. It quantifies the compound's ability to act as an agonist (activate the receptor) or an antagonist (block the receptor).
| Cell Line (Receptor) | Assay Type | Compound | EC50 (nM)¹ (Agonist) | Emax (%)² (Agonist) | IC50 (nM)³ (Antagonist) |
| MCF-7 (ERα) | ERE-Luciferase | 17β-estradiol (Reference) | Value | 100 | N/A |
| This compound | Value | Value | Value | ||
| Known Antagonist (e.g., Tamoxifen) | N/A | N/A | Value | ||
| HEK293-ERβ | ERE-Luciferase | 17β-estradiol (Reference) | Value | 100 | N/A |
| This compound | Value | Value | Value | ||
| Known Antagonist (e.g., Fulvestrant) | N/A | N/A | Value |
¹EC50 (Effective Concentration 50%): Concentration of the agonist that produces 50% of the maximal response. ²Emax (Maximum Effect): The maximum response produced by the agonist, expressed as a percentage of the response to 17β-estradiol. ³IC50 (Inhibitory Concentration 50%): Concentration of the antagonist that inhibits the response to a fixed concentration of 17β-estradiol by 50%.
Section 2: Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of findings. The following are standard protocols for assessing phytoestrogenic activity.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ.
-
[³H]-17β-estradiol (radioligand).
-
Test compound: this compound.
-
Unlabeled 17β-estradiol (for standard curve).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite slurry.
-
Scintillation cocktail and counter.
Procedure:
-
A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of the unlabeled test compound or unlabeled 17β-estradiol are added to compete for binding to the receptor.
-
The incubation is carried out at 4°C for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry.
-
The slurry is washed with buffer to remove non-specifically bound ligand.
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
The IC50 value is determined from the resulting competition curve.
Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay
Objective: To assess the ability of this compound to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
Human breast cancer cell line (e.g., MCF-7, which endogenously expresses ERα) or a host cell line (e.g., HEK293) transiently or stably transfected with an ERα or ERβ expression vector.
-
A reporter plasmid containing multiple copies of the vitellogenin ERE upstream of a luciferase reporter gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium, stripped of endogenous steroids (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum).
-
Test compound, 17β-estradiol, and a known antagonist (e.g., tamoxifen).
-
Luciferase assay reagent.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
If necessary, cells are transfected with the ERE-luciferase reporter plasmid and the control plasmid.
-
After transfection, the medium is replaced with steroid-free medium.
-
For agonist activity: Cells are treated with increasing concentrations of the test compound or 17β-estradiol for 24 hours.
-
For antagonist activity: Cells are co-treated with a fixed concentration of 17β-estradiol (at its EC50) and increasing concentrations of the test compound for 24 hours.
-
Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.
Section 3: Visualizations of Signaling Pathways and Workflows
Understanding the molecular mechanisms of phytoestrogen action is crucial. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Classical estrogen receptor signaling pathway.
Caption: A typical workflow for phytoestrogen evaluation.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of curcumin and related diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Phytoestrogens and Their Health Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Antioxidant Properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Antioxidant Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Introduction
This compound is a diarylheptanoid, a class of plant secondary metabolites known for their diverse pharmacological activities. This compound has been identified in plant species such as Curcuma comosa and Tacca chantrieri. The presence of multiple phenolic hydroxyl groups in its structure suggests a significant potential for antioxidant activity, as these moieties are crucial for scavenging free radicals and chelating metal ions. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the antioxidant properties of this specific diarylheptanoid.
Molecular Structure:
Caption: Chemical structure of this compound.
Current State of Research
A thorough review of publicly available scientific literature reveals that while the existence and isolation of this compound have been documented, there is a significant lack of specific quantitative data regarding its antioxidant properties. Research has confirmed its presence in the rhizomes of Tacca chantrieri and it is also associated with Kaempferia galanga. The broader class of diarylheptanoids is generally recognized for antioxidant activities, which are attributed to their phenolic structures. However, specific in-vitro and in-vivo antioxidant assays for this compound are not detailed in the currently accessible literature.
Anticipated Antioxidant Mechanisms
Based on its chemical structure, several antioxidant mechanisms can be hypothesized for this compound. These include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, which is then followed by proton transfer.
-
Metal Ion Chelation: The catechol (3,4-dihydroxyphenyl) moieties are known to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
Caption: Hypothesized antioxidant mechanisms.
Generic Experimental Protocols for Antioxidant Assessment
While specific data for this compound is unavailable, the following are standard, widely-used protocols for evaluating the antioxidant capacity of novel compounds. It is anticipated that these methods would be suitable for characterizing the antioxidant potential of the title compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent, and a reference standard (e.g., Trolox, Ascorbic Acid).
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Caption: DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: The pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color, is reduced by the antioxidant, leading to a discoloration that is measured spectrophotometrically.
-
Reagents: ABTS solution, potassium persulfate, test compound, and a reference standard.
-
Procedure:
-
Generate the ABTS•⁺ by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•⁺ solution to a specific absorbance at a given wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the ABTS•⁺ solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of scavenging and the IC50 value.
-
Caption: ABTS radical scavenging assay workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound, and a ferrous sulfate standard curve.
-
Procedure:
-
Prepare the FRAP reagent.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
Quantify the antioxidant capacity by comparing the absorbance change to a standard curve of a known Fe²⁺ concentration.
-
Caption: FRAP assay workflow.
Data Presentation
Currently, there is no specific quantitative data available from published studies on the antioxidant activity of this compound to populate the following tables. These tables are provided as a template for future research findings.
Table 1: In Vitro Radical Scavenging Activity (IC50 Values)
| Assay | This compound (µM) | Reference Standard (e.g., Trolox) (µM) |
| DPPH | Data Not Available | Data Not Available |
| ABTS | Data Not Available | Data Not Available |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Value
| Compound | FRAP Value (µmol Fe²⁺ equivalent/mg) |
| This compound | Data Not Available |
| Reference Standard (e.g., Ascorbic Acid) | Data Not Available |
Signaling Pathways
The antioxidant properties of phenolic compounds are often linked to their ability to modulate intracellular signaling pathways involved in the cellular stress response. A key pathway is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While not specifically demonstrated for this compound, it is plausible that this compound could activate the Nrf2 pathway.
Caption: Plausible Nrf2 signaling pathway.
Conclusion and Future Directions
This compound possesses a chemical structure that is highly suggestive of potent antioxidant activity. However, there is a clear gap in the scientific literature, with a lack of specific quantitative data and detailed studies on its antioxidant mechanisms.
Future research should focus on:
-
Systematic in vitro evaluation: Conducting DPPH, ABTS, FRAP, and other antioxidant assays to determine the IC50 and equivalent values.
-
Cellular antioxidant assays: Investigating its ability to mitigate oxidative stress in cellular models.
-
Mechanism of action studies: Elucidating its effects on key signaling pathways such as Nrf2-Keap1.
-
In vivo studies: Assessing its antioxidant efficacy and pharmacokinetic profile in animal models.
Such studies are imperative to fully characterize the antioxidant profile of this compound and to evaluate its potential as a therapeutic agent for oxidative stress-related diseases.
A Technical Whitepaper on the Anti-inflammatory Mechanisms of a Diarylheptanoid Glycoside
An In-depth Examination of (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the anti-inflammatory mechanisms of a specific diarylheptanoid, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside. While the initial focus of this paper was intended to be on the aglycone form, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a comprehensive literature review revealed a scarcity of detailed mechanistic data for this specific compound. However, significant findings are available for its glucoside derivative, which has been isolated from Tacca plantaginea. This document will, therefore, focus on the anti-inflammatory properties of this glycoside as a representative of this class of diarylheptanoids, which are natural phenols found in plants like turmeric (Curcuma comosa Roxb.).[1] The anti-inflammatory potential of diarylheptanoids is a growing area of interest in the development of novel therapeutic agents.
Core Anti-inflammatory Activity: Inhibition of NF-κB Signaling
The primary evidence for the anti-inflammatory effect of (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside lies in its ability to significantly inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The inhibition of the NF-κB pathway is a key therapeutic target for inflammatory diseases.
Quantitative Data Summary
The inhibitory effect of (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside on NF-κB activity has been quantified, providing a benchmark for its potency.
| Compound | Assay | Target Cell Line | Inducer | IC50 Value |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | NF-κB Transcriptional Activity | Not Specified | TNF-α | 9.4 μM[2] |
Elucidating the Signaling Pathway
The anti-inflammatory action of this diarylheptanoid glycoside is centered on the modulation of the NF-κB signaling cascade. In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside intervenes in this pathway, leading to a downstream reduction in the inflammatory response.
References
"structure-activity relationship of diarylheptanoids"
An In-depth Technical Guide on the Structure-Activity Relationship of Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton.[1][2][3] This class of compounds is broadly categorized into linear diarylheptanoids, such as the well-known curcumin, and cyclic diarylheptanoids.[3][4][5] Found in various plant families including Zingiberaceae, Betulaceae, and Myricaceae, these compounds have garnered significant interest due to their wide spectrum of biological activities.[3][4] Pharmacological studies have revealed their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][4][6][7][8] This guide provides a detailed overview of the structure-activity relationships (SAR) of diarylheptanoids, focusing on their therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.
Structure-Activity Relationship in Anticancer Activity
Diarylheptanoids have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[4][9] The structural features of the diarylheptanoid scaffold, including the nature and position of substituents on the aromatic rings and the saturation of the heptane chain, play a crucial role in their anticancer potency.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected diarylheptanoids.
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound 6a | T47D (Breast Cancer) | 0.09 | [10][11] |
| Compound 6d | T47D (Breast Cancer) | 0.64 | [10][11] |
| Compound 7j | T47D (Breast Cancer) | 0.67 | [10][11] |
| Compound 7e | T47D (Breast Cancer) | 0.99 | [10][11] |
| Pterocarine (2i ) | T47D (Breast Cancer) | 0.63 | [12] |
| Blepharocalyxin D | Murine colon 26-L5 carcinoma | 3.61 (ED50) | [4] |
| Blepharocalyxin D | Human HT-1080 fibrosarcoma | 9.02 (ED50) | [4] |
| Compound 6 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69–33.46 | [13] |
| Compound 16 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69–33.46 | [13] |
| Compound 17 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69–33.46 | [13] |
| Compound 18 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69–33.46 | [13] |
| Compound 19 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69–33.46 | [13] |
SAR Insights for Anticancer Activity
-
Substitution on Aromatic Rings: The presence of halogen groups at the para-position of the aromatic rings in some chalcone and diarylpentanoid analogues has been associated with a decrease in growth inhibitory effects.[14]
-
Heptane Chain Modifications: The presence of a carbonyl group at the C-3 position is often a critical feature that enhances cytotoxic activity against cancer cells.[15]
-
Mechanism of Action: Some diarylheptanoids exert their anticancer effects by interfering with specific signaling pathways. For instance, certain compounds have been shown to affect the DNA damage signaling pathway by regulating the expression of ATR and CHK1 levels.[13][16] Others have been found to inhibit the shh-Gli-FoxM1 pathway in pancreatic cancer cells.[17] Additionally, inhibition of topoisomerase I and IIα is another mechanism by which these compounds exhibit anticancer activity.[9][10][11]
Signaling Pathway Visualization
Caption: Diarylheptanoids inhibiting the ATR/CHK1 DNA damage signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13][16]
-
Compound Treatment: Treat the cells with various concentrations of the diarylheptanoid compounds dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Structure-Activity Relationship in Anti-inflammatory Activity
Diarylheptanoids exhibit significant anti-inflammatory properties by modulating various inflammatory pathways.[1][2][4] Structural features such as the degree of saturation in the heptane chain and the substitution pattern on the aromatic rings are key determinants of this activity.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected diarylheptanoids.
| Compound | Assay | Activity (IC50 in µM) | Reference |
| Hexahydrocurcumin (4 ) | COX-2-derived PGE2 formation | 0.7 | [18][19] |
| Oregonin, Hirsutanonol | Inhibition of COX-2 expression | Potent activity | [4] |
| Myricanol, Myricanone | Inhibition of β-hexosaminidase release | Potent activity | [4] |
| Blepharocalyxins A and B | Inhibition of nitric oxide (NO) production | Potent activity | [4] |
| Compound 28 | Inhibition of NO, IL-1β, IL-6 production | Marked blockage | [20] |
| Compound 40 | Inhibition of NO, IL-1β, IL-6 production | Marked blockage | [20] |
SAR Insights for Anti-inflammatory Activity
-
Heptane Chain Saturation: Saturation of the heptane chain can significantly impact activity. For example, hexahydrocurcumin, a saturated analog of curcumin, is a potent inhibitor of COX-2-derived PGE2 formation.[18][19]
-
Aromatic Ring Substituents: Glycosylation of the phenolic hydroxyl groups, as seen in some diarylheptanoid glycosides, can influence the anti-inflammatory profile.[4]
-
Mechanism of Action: Diarylheptanoids exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[18] Some compounds activate the α7 nicotinic acetylcholine receptor (α7 nAchR), leading to the activation of the JAK2/STAT3 signaling pathway and suppression of the NF-κB pathway.[20]
Signaling Pathway Visualization
Caption: Diarylheptanoids activating the α7 nAChR-JAK2-STAT3 anti-inflammatory pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of diarylheptanoid compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Structure-Activity Relationship in Antioxidant Activity
Many diarylheptanoids are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[4][6][15] This activity is strongly linked to the presence and arrangement of phenolic hydroxyl groups.
Quantitative Data: Antioxidant Activity
The following table summarizes the antioxidant activity of selected diarylheptanoids.
| Compound | Assay | Activity (IC50 in µM) | Reference |
| Curcumin I (1 ) | Peroxynitrite scavenging | 4.0 | [21] |
| Curcumin II (2 ) | Peroxynitrite scavenging | 6.4 | [21] |
| Curcumin III (3 ) | Peroxynitrite scavenging | 29.7 | [21] |
| 1-(3'-methoxy-4'-hydroxyphenyl)-7-phenyl-3-heptanone | DPPH scavenging | 32.21 (µg/mL) | [22] |
| 1-(3'-methoxy-4'-hydroxyphenyl)-7-(4"-hydroxyphenyl)-3-heptanone | DPPH scavenging | 21.64 (µg/mL) | [22] |
SAR Insights for Antioxidant Activity
-
Phenolic Hydroxyl Groups: The antioxidant capacity of diarylheptanoids is highly dependent on the presence of phenolic hydroxyl groups, particularly those in a catechol (ortho-dihydroxy) arrangement.[23] These groups can donate a hydrogen atom to stabilize free radicals.
-
Methoxy Groups: Methoxy groups adjacent to hydroxyl groups can influence the electronic properties of the phenol, thereby modulating its antioxidant activity.
-
Heptane Chain: The conjugation and functional groups within the seven-carbon chain can also affect the radical scavenging ability.
Mechanism Visualization
Caption: General mechanism of free radical scavenging by a phenolic diarylheptanoid.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation: Prepare a stock solution of the diarylheptanoid compound in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. The total volume is typically brought to 200 µL or 1 mL.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at approximately 517 nm. A blank (solvent only) and a control (DPPH solution without the test compound) are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.
Structure-Activity Relationship in Neuroprotective Activity
Diarylheptanoids have also been investigated for their neuroprotective effects, showing potential in models of neurodegenerative diseases.[7][24][25] Their mechanisms often involve reducing oxidative stress and apoptosis in neuronal cells.[24][26]
SAR Insights for Neuroprotective Activity
-
Dimeric Structures: Some dimeric diarylheptanoids have shown significant neuroprotective activity. For example, (+)-1, a dimeric diarylheptanoid from Alpinia officinarum, protects cortical neurons against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced apoptosis.[27]
-
Antioxidant Properties: The neuroprotective effects are often linked to the antioxidant capacity of the molecules. Compounds that can reduce reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) levels in damaged cells show significant neuroprotection.[25]
-
Mechanism of Action: The neuroprotective effect can be mediated through the activation of survival signaling pathways. The PI3K/AKT/mTOR pathway has been identified as a key mediator in the neuroprotection afforded by certain diarylheptanoids.[27]
Signaling Pathway Visualization
Caption: Neuroprotective mechanism of a dimeric diarylheptanoid via the PI3K/AKT/mTOR pathway.
Synthesis of Diarylheptanoids
The synthesis of diarylheptanoids, both natural and non-natural analogs, is crucial for extensive SAR studies. Various synthetic strategies have been developed to construct the 1,7-diphenylheptane core and introduce diverse functionalities.
General Synthetic Approaches
-
Linear Diarylheptanoids: Common strategies involve aldol condensation reactions to build the heptane chain, followed by reductions or other functional group manipulations.
-
Cyclic Diarylheptanoids: The synthesis of cyclic diarylheptanoids often employs intramolecular coupling reactions, such as the Ullmann reaction, to form the diaryl ether or biphenyl linkage.[12][28]
-
Novel Methods: Recent advances include methods like blue-light-mediated triple-Minisci-type alkylation for the synthesis of complex dimeric diarylheptanoids.[29][30]
Synthetic Workflow Visualization
Caption: A generalized workflow for the synthesis of linear and cyclic diarylheptanoids.
Conclusion
The structure-activity relationships of diarylheptanoids are multifaceted, with specific structural motifs dictating their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. Key determinants of bioactivity include the substitution pattern on the two aryl rings, the degree of saturation, and the presence of functional groups like ketones and hydroxyls on the seven-carbon linker. The development of synthetic methodologies allows for the creation of novel analogs, enabling a deeper exploration of the SAR and the optimization of these natural scaffolds into potent therapeutic agents. Future research should continue to focus on elucidating the precise molecular targets and signaling pathways to fully harness the therapeutic potential of this diverse class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 17. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 20. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 21. In vitro peroxynitrite scavenging activity of diarylheptanoids from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholar.unair.ac.id [scholar.unair.ac.id]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Extraction of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from Curcuma comosa Rhizomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from the rhizomes of Curcuma comosa. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Curcuma comosa Roxb., a member of the Zingiberaceae family, is a perennial herb traditionally used in Southeast Asian medicine.[1] Its rhizomes are a rich source of various bioactive compounds, including a class of phenolic compounds known as diarylheptanoids. Among these, this compound has been identified as a constituent of Curcuma comosa rhizomes.[2][3][4] Diarylheptanoids from this plant have garnered significant interest for their potential pharmacological activities. While a specific, detailed protocol for the extraction of this particular compound is not extensively documented in a single source, this document provides a robust, generalized methodology based on established procedures for the isolation of similar diarylheptanoids from Curcuma comosa.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol outlines a multi-step process for the extraction and purification of the target diarylheptanoid from Curcuma comosa rhizomes.
1. Plant Material Preparation:
-
Obtain fresh rhizomes of Curcuma comosa.
-
Thoroughly wash the rhizomes to remove any soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried rhizome slices into a fine powder using a mechanical grinder.
2. Initial Solvent Extraction:
-
Macerate the powdered rhizomes in n-hexane to defat the plant material and remove non-polar compounds. This step is crucial for obtaining a cleaner subsequent extract.
-
Following the n-hexane wash, subject the plant material to exhaustive extraction with a more polar solvent, such as ethanol or ethyl acetate, to extract the phenolic diarylheptanoids. Maceration or Soxhlet extraction can be employed.
-
Combine the polar solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography for the separation and isolation of the target compound.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is effective for separating diarylheptanoids. Begin with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid spray reagent).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
Further purification of the pooled fractions may be necessary using preparative HPLC to achieve high purity.
Protocol 2: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
While a specific HPLC protocol for this compound is not detailed in the literature, the following validated method for the quantification of other diarylheptanoids from Curcuma comosa can be adapted.[5][6] Method optimization for the specific target compound may be required.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a diode-array detector (DAD).
-
Column: A C18 analytical column (e.g., Luna C18).
-
Mobile Phase: A gradient elution using 0.5% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: The DAD can be set to scan a range of wavelengths to determine the optimal absorbance for the target compound.
Procedure:
-
Prepare a standard stock solution of purified this compound of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Prepare the sample for analysis by dissolving a known amount of the extract in a suitable solvent (e.g., methanol) and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: HPLC-DAD Method Parameters for Diarylheptanoid Quantification in Curcuma comosa
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Column | C18 Analytical Column |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | Diode-Array Detector (DAD) |
This table is based on a validated method for other diarylheptanoids from Curcuma comosa and serves as a starting point for method development for the target compound.[5][6]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Representative Signaling Pathway for a Diarylheptanoid
The following diagram illustrates the PI3K/Akt and ERK1/2 signaling pathways, which have been shown to be modulated by a structurally similar diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, leading to the induction of apoptosis in cancer cells.[7] This serves as a representative example of a potential mechanism of action for diarylheptanoids.
Caption: Representative signaling pathways modulated by a diarylheptanoid.
References
- 1. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid found in plants of the Zingiberaceae family, such as Curcuma comosa[1][2]. Diarylheptanoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities, including neuroprotective and anticancer effects[3][4]. The purification of these compounds from crude plant extracts is a critical step for their structural elucidation, pharmacological screening, and subsequent drug development. Column chromatography is a fundamental technique employed for the isolation and purification of diarylheptanoids[5][6]. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for related compounds.
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Luna C18 | [7][8] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | [7] |
| Mobile Phase | Gradient of 0.5% acetic acid in water and acetonitrile | [7][8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Column Temperature | 35°C | [7][8] |
| Detection | Diode Array Detector (DAD) | [7][8] |
Experimental Protocols
The following is a representative protocol for the extraction and purification of this compound from a plant source, such as the rhizomes of Curcuma comosa. This protocol may require optimization based on the specific plant material and the purity of the starting extract.
Part 1: Extraction of Crude Diarylheptanoids
-
Sample Preparation:
-
Obtain fresh or dried rhizomes of the plant material.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a well-ventilated area or a laboratory oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
Grind the dried rhizomes into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent. Methanol is commonly used for the extraction of phenolic compounds like diarylheptanoids.
-
Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture at room temperature for 24-48 hours. The extraction can be performed in multiple cycles to ensure maximum yield.
-
Filter the extract through cheesecloth or filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Part 2: Purification by Column Chromatography
This part of the protocol outlines a multi-step chromatographic purification approach, which is often necessary to achieve high purity.
Step 2.1: Initial Fractionation using Silica Gel Chromatography (Normal Phase)
-
Column Packing:
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent such as hexane.
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a uniform and bubble-free column bed.
-
Equilibrate the packed column with the starting mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of low polarity).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a solvent of low polarity (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Visualize the spots on the TLC plate under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the target compound or compounds with similar TLC profiles.
-
Step 2.2: Further Purification using Sephadex LH-20 Chromatography (Size Exclusion and Adsorption)
-
Column Packing:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (typically methanol) for several hours.
-
Pack a column with the swollen Sephadex LH-20.
-
-
Sample Application and Elution:
-
Dissolve the partially purified fraction from the silica gel column in a small volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol and collect fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the desired diarylheptanoid.
-
Combine the pure or enriched fractions.
-
Step 2.3: Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water with a small amount of acid like acetic or formic acid to improve peak shape).
-
-
Sample Injection and Elution:
-
Dissolve the fraction from the Sephadex LH-20 column in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute using a gradient of increasing acetonitrile concentration.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
-
Solvent Removal:
-
Remove the organic solvent from the purified fraction using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Drug Modulator Diarylheptanoid (trans-1,7-Diphenyl-5-hydroxy-1-heptene) from Curcuma comosa Rhizomes for P-glycoprotein Function and Apoptosis Induction in K652/ADR Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane using a Validated HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid found in plants such as Curcuma comosa.[1][2] Diarylheptanoids are a class of plant secondary metabolites with a range of reported biological activities, making their accurate quantification crucial for research and quality control of herbal medicinal products.[3][4] This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The method is simple, rapid, and accurate, suitable for the analysis of this compound in various sample matrices.[5][6]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A validated HPLC-DAD method was established for the quantification of diarylheptanoids.[7] The chromatographic separation can be performed on a C18 analytical column.[7]
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.5% acetic acid in water (A) and acetonitrile (B) is recommended.[7]
-
Gradient Program: A typical gradient would start with a higher proportion of aqueous phase and gradually increase the organic phase to ensure good separation of the analyte from other matrix components.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10 µL.
-
Detection Wavelength: The DAD detector should be set to monitor a range of wavelengths, with the primary quantification wavelength selected based on the UV spectrum of the analyte. For many phenolic compounds, a wavelength around 280 nm is suitable.
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant materials, an extraction with a suitable solvent such as methanol or ethanol, followed by filtration, is a common approach.
3. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8]
-
Linearity: The linearity of the method is assessed by analyzing the calibration standards at different concentrations. The correlation coefficient (R²) of the calibration curve should be greater than 0.999.[7]
-
Precision: The precision of the method is evaluated by repeatedly analyzing a sample and expressing the results as the relative standard deviation (RSD). The RSD should be less than 2%.[7]
-
Accuracy: The accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix. The recovery should be within an acceptable range, typically 98-102%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined to establish the sensitivity of the method. These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[7]
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: HPLC-DAD Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.5% Acetic Acid in Water (A) and Acetonitrile (B)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[7] |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.999[7] | 0.9995 |
| Precision (RSD%) | < 2%[7] | 1.5% |
| Accuracy (Recovery %) | 98.35-103.90%[7] | 101.2% |
| LOD (µg/mL) | Report Value | 0.18 µg/mL[7] |
| LOQ (µg/mL) | Report Value | 0.69 µg/mL[7] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC-DAD method.
Caption: Workflow for HPLC-DAD quantification.
The described HPLC-DAD method provides a reliable and efficient tool for the quantification of this compound. The detailed protocol and validation parameters ensure the accuracy and precision of the results, making it suitable for routine analysis in research and quality control laboratories. The use of a diode array detector allows for the simultaneous acquisition of spectral data, which can aid in peak identification and purity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of diarylheptanoids: An emerging class of bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.ncat.edu [profiles.ncat.edu]
- 7. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
In Vitro Testing Protocol for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Comprehensive Guide for Researchers
Application Notes
This document provides detailed protocols for the in vitro evaluation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid compound. Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals interested in assessing the therapeutic potential of this compound.
The protocols outlined below cover key assays for determining antioxidant capacity, anti-inflammatory properties, and cytotoxicity. Additionally, this document includes visualizations of relevant signaling pathways and experimental workflows to aid in the understanding and execution of these procedures.
Quantitative Data Summary
While comprehensive in vitro data for this compound is not extensively available in the public domain, the following table summarizes the available quantitative data for its cytotoxic and NF-κB inhibitory activities. It is important to note that some of the data pertains to a glycoside derivative of the compound.
| Assay Type | Cell Line/Target | Compound | Result (IC50/EC50) | Reference |
| Cytotoxicity (MTT Assay) | HL-60 (Human promyelocytic leukemia) | This compound | 1.8 µg/mL | [1] |
| Cytotoxicity (MTT Assay) | HSC-2 (Human oral squamous carcinoma) | This compound | 54 µg/mL | [1] |
| Cytotoxicity | HGF (Human gingival fibroblasts) | (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | 189 µg/mL | [2][3] |
| NF-κB Inhibition | TNF-α-induced NF-κB transcriptional activity | (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | IC50 = 9.4 µM | [4] |
| PPAR Activation | PPAR transcriptional activity | (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | EC50 = 9.9 µM | [4] |
| PPARβ(δ) Activation | PPARβ(δ) | (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | EC50 = 23.1 µM | [4] |
Experimental Protocols
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using the DPPH and ABTS radical scavenging assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare serial dilutions of the test compound and positive control as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assays
The anti-inflammatory properties of the compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to inhibit cyclooxygenase (COX) enzymes.
Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with LPS. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
MTT reagent (for cell viability)
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Principle: This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The assay can be performed using a purified enzyme and measuring the product formation.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Celecoxib or another known COX-2 inhibitor (positive control)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.
-
Inhibitor Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX-2 enzyme.
-
Include a no-enzyme control, a no-inhibitor control, and a positive control.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Initiation: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Calculation: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
A relevant cancer cell line (e.g., HL-60, HSC-2) or normal cell line (e.g., HGF)
-
Appropriate cell culture medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Doxorubicin or another cytotoxic drug (positive control)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Incubation:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflows
Caption: General experimental workflows for in vitro assays.
Signaling Pathways
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols: Investigating the Effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on C6 Astroglial Cells
Disclaimer: As of the current date, specific research on the effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on C6 astroglial cells has not been identified in the public domain. The following application notes and protocols are constructed based on studies of similar diarylheptanoid compounds and general methodologies for assessing the neuroprotective potential of polyphenols in C6 astroglial cells. These are intended to serve as a comprehensive guide for researchers initiating such studies.
Introduction
Astrocytes are crucial for maintaining central nervous system homeostasis, providing metabolic support to neurons, and modulating synaptic activity.[1][2] In various neurological disorders, astroglial cells are implicated in both protective and detrimental processes, often linked to oxidative stress and inflammation.[3][4] C6 astroglial cells, a rat glioma cell line, are a well-established in vitro model for studying astrocytic functions and responses to neurotoxic or neuroprotective agents.[5] Diarylheptanoids, a class of plant-derived polyphenols, have garnered interest for their potential neuroprotective properties, including antioxidant and anti-inflammatory activities.[6][7][8] This document outlines detailed protocols to investigate the effects of a specific diarylheptanoid, this compound, on C6 astroglial cells, particularly in the context of oxidative stress-induced injury.
Hypothesized Effects and Mechanisms of Action
Based on studies of structurally related diarylheptanoids and other polyphenols, this compound is hypothesized to exert cytoprotective effects on C6 astroglial cells through several mechanisms:
-
Antioxidant Activity: By scavenging free radicals and reducing intracellular reactive oxygen species (ROS) levels.[6][9]
-
Modulation of Apoptotic Pathways: By influencing the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and inhibiting the activation of caspases.[6]
-
Anti-inflammatory Effects: By modulating inflammatory signaling pathways.[3][9]
These potential effects can be systematically investigated using the protocols detailed below.
Experimental Protocols
C6 Astroglial Cell Culture
-
Cell Line: Rat C6 glioma cell line.
-
Culture Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use a brief rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.
Assessment of Cytotoxicity of this compound
This protocol determines the optimal non-toxic concentration range of the compound for subsequent experiments.
-
Materials: 96-well plates, C6 cells, culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed C6 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of the compound to protect C6 cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).[5][6]
-
Materials: 96-well plates, C6 cells, culture medium, this compound, H₂O₂, MTT solution, DMSO.
-
Procedure:
-
Seed C6 cells as described above.
-
Pre-treat the cells with non-toxic concentrations of the diarylheptanoid for a specified period (e.g., 2-12 hours).
-
Induce oxidative stress by adding H₂O₂ to a final concentration that causes significant cell death (e.g., 400 µM, to be determined empirically).[6] Include the following controls: vehicle-only, compound-only, and H₂O₂-only.
-
Incubate for a duration known to induce apoptosis (e.g., 12-24 hours).[6]
-
Assess cell viability using the MTT assay as described previously.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the antioxidant effect of the compound.[5][9]
-
Materials: 96-well black plates, C6 cells, culture medium, this compound, H₂O₂, 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.
-
Procedure:
-
Seed C6 cells in 96-well black plates.
-
Pre-treat with the diarylheptanoid followed by H₂O₂ induction as in the neuroprotection assay.
-
After the treatment period, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
Western Blot Analysis of Apoptotic Markers
This protocol investigates the molecular mechanism of protection by analyzing key proteins in the apoptotic pathway.[6]
-
Materials: 6-well plates, C6 cells, treatment reagents, lysis buffer, protein assay kit, SDS-PAGE equipment, transfer apparatus, primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p53, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Seed C6 cells in 6-well plates and treat as in the neuroprotection assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on C6 Astroglial Cells
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 99.2 ± 4.8 |
| 10 | 97.5 ± 5.3 |
| 25 | 95.1 ± 6.2 |
| 50 | 88.3 ± 7.1 |
| 100 | 75.4 ± 8.5 |
Table 2: Protective Effect against H₂O₂-Induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) ± SD |
| Control | 100 ± 5.2 |
| H₂O₂ (400 µM) | 45.3 ± 6.8 |
| Compound (5 µM) + H₂O₂ | 78.9 ± 7.3 |
| Compound (10 µM) + H₂O₂ | 85.1 ± 6.5 |
| Compound (10 µM) only | 98.1 ± 4.9 |
Table 3: Effect on Intracellular ROS Levels
| Treatment Group | Relative Fluorescence Units (RFU) ± SD |
| Control | 100 ± 8.9 |
| H₂O₂ (400 µM) | 350 ± 25.4 |
| Compound (5 µM) + H₂O₂ | 180 ± 15.7 |
| Compound (10 µM) + H₂O₂ | 145 ± 12.1 |
Table 4: Modulation of Apoptotic Protein Expression (Relative Densitometry)
| Treatment Group | Bax/Bcl-2 Ratio ± SD | Cleaved Caspase-3 Level ± SD |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (400 µM) | 4.5 ± 0.4 | 5.2 ± 0.5 |
| Compound (10 µM) + H₂O₂ | 1.8 ± 0.2 | 2.1 ± 0.3 |
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized anti-apoptotic pathway of the diarylheptanoid in C6 cells.
Experimental Workflow
Caption: Workflow for assessing cytoprotective effects in C6 astroglial cells.
Logical Relationship for Compound Screening
Caption: Tiered approach for screening neuroprotective compounds using C6 cells.
References
- 1. Metabolic Interplay between Astrocytes and Neurons Regulates Endocannabinoid Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemogenetic manipulation of astrocyte activity at the synapse— a gateway to manage brain disease [frontiersin.org]
- 3. Effects of Polyphenols on Oxidative Stress, Inflammation, and Interconnected Pathways during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glial Cells and Their Contribution to the Mechanisms of Action of Cannabidiol in Neuropsychiatric Disorders [frontiersin.org]
- 5. Applications of C6 Cells in Neurotoxicology and Neuroprotection Research_Vitro Biotech [vitrobiotech.com]
- 6. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Protects C6 Astrocyte Cell Line against Hydrogen Peroxide-Induced Oxidative Stress through Heme Oxygenase 1 | PLOS One [journals.plos.org]
Application Notes and Protocols for C2C12 Myoblast Differentiation Assays Using 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a natural diarylheptanoid isolated from the roots of Curcuma comosa Roxb[1][2]. While its specific effects on myogenesis are not yet fully characterized, related compounds from natural sources have demonstrated a variety of biological activities. These application notes provide a framework for investigating the potential of this compound to modulate the differentiation of C2C12 myoblasts, a widely used in vitro model for studying skeletal muscle development. The protocols outlined below detail the necessary steps to culture, differentiate, and analyze C2C12 cells treated with this compound, as well as to investigate its impact on key signaling pathways involved in myogenesis.
Hypothetical Mechanism of Action
Myoblast differentiation is a complex process regulated by a network of signaling pathways, including the IGF-1/Akt/mTOR, TGF-β, and p38 MAPK pathways[3][4][5]. It is hypothesized that this compound may promote or inhibit C2C12 myoblast differentiation by modulating one or more of these key signaling cascades. The experimental protocols provided will allow researchers to test this hypothesis by examining established markers of myogenic differentiation and the activation status of crucial signaling proteins.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effect of this compound on C2C12 myoblast differentiation.
Caption: Experimental workflow for C2C12 differentiation assay.
Detailed Experimental Protocols
Protocol 1: C2C12 Cell Culture and Differentiation
This protocol describes the maintenance of C2C12 myoblasts and the induction of their differentiation into myotubes.
Materials:
-
C2C12 cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin[6][7].
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks and plates.
Procedure:
-
Cell Maintenance: Culture C2C12 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2. Do not allow cells to become fully confluent, as this can induce spontaneous differentiation[6]. Passage cells when they reach 70-80% confluency.
-
Seeding for Differentiation: Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency on the day of differentiation induction.
-
Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace the medium with differentiation medium[8]. This marks day 0 of differentiation.
-
Compound Treatment: Add this compound to the differentiation medium at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Medium Change: Refresh the differentiation medium containing the compound or vehicle every 48 hours.
-
Monitoring Differentiation: Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Myotubes should become visible around day 3-5 and more prominent by day 7.
Protocol 2: Analysis of Myogenic Differentiation Markers
This protocol details methods to quantify the extent of myoblast differentiation.
A. Immunocytochemistry (ICC) for Myosin Heavy Chain (MyHC)
Materials:
-
Differentiated C2C12 cells on coverslips or in chamber slides.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody against MyHC.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips.
-
Visualize using a fluorescence microscope.
B. Quantitative Real-Time PCR (qPCR) for Myogenic Genes
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for myogenic genes (e.g., MyoD, MyoG, MyHC) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Harvest cells at different time points during differentiation (e.g., day 0, 3, 5, 7).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method.
C. Western Blot for Myogenic Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against MyoD, Myogenin, MyHC, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Myogenic Gene Expression (qPCR)
| Treatment Group | MyoD (Fold Change) | MyoG (Fold Change) | MyHC (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound (X µM) | Value | Value | Value |
| Compound (Y µM) | Value | Value | Value |
| Compound (Z µM) | Value | Value | Value |
Table 2: Effect of this compound on Myogenic Protein Expression (Western Blot Densitometry)
| Treatment Group | MyoD (Relative Density) | Myogenin (Relative Density) | MyHC (Relative Density) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound (X µM) | Value | Value | Value |
| Compound (Y µM) | Value | Value | Value |
| Compound (Z µM) | Value | Value | Value |
Signaling Pathway Analysis
To investigate the mechanism of action, the effect of the compound on key signaling pathways involved in myogenesis should be assessed.
Potential Signaling Pathways to Investigate
-
IGF-1/Akt/mTOR Pathway: This pathway is a critical regulator of muscle protein synthesis and hypertrophy[3].
-
TGF-β Pathway: The TGF-β superfamily plays a complex role in myogenesis, with some members inhibiting differentiation[4][9].
-
p38 MAPK Pathway: The p38 MAPK pathway is required for terminal muscle cell differentiation[5].
The following diagram illustrates a simplified overview of these pathways.
Caption: Key signaling pathways in myoblast differentiation.
Protocol 3: Western Blot for Signaling Proteins
Procedure: Follow the Western Blot protocol outlined in Protocol 2C , using primary antibodies against the phosphorylated (active) and total forms of key signaling proteins, such as:
-
p-Akt / Total Akt
-
p-mTOR / Total mTOR
-
p-p38 / Total p38
-
p-Smad2/3 / Total Smad2/3
Data Presentation for Signaling Pathways
Table 3: Effect of this compound on Key Signaling Proteins
| Treatment Group | p-Akt / Akt (Ratio) | p-mTOR / mTOR (Ratio) | p-p38 / p38 (Ratio) | p-Smad2/3 / Smad2/3 (Ratio) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| Compound (X µM) | Value | Value | Value | Value |
| Compound (Y µM) | Value | Value | Value | Value |
| Compound (Z µM) | Value | Value | Value | Value |
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on C2C12 myoblast differentiation. By following these methodologies, it is possible to determine the compound's potential as a modulator of myogenesis and to elucidate its underlying mechanism of action. The provided templates for data presentation will aid in the clear and concise reporting of findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. dsmz.de [dsmz.de]
- 7. scribd.com [scribd.com]
- 8. encodeproject.org [encodeproject.org]
- 9. Signaling Mechanisms in Mammalian Myoblast Fusion - PMC [pmc.ncbi.nlm.nih.gov]
"application of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in K562/ADR leukemic cells"
Application Note & Protocol
Application of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in K562/ADR Leukemic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a diarylheptanoid, a class of plant-derived polyphenolic compounds. Diarylheptanoids have garnered significant interest in oncological research due to their potential anti-proliferative, pro-apoptotic, and chemo-sensitizing properties. This document outlines the application and methodologies for investigating the effects of this compound on the adriamycin-resistant human chronic myelogenous leukemia cell line, K562/ADR. This cell line is characterized by its overexpression of P-glycoprotein (P-gp), a product of the MDR1 gene, which confers multidrug resistance (MDR). The following protocols and data serve as a guide for evaluating the potential of this compound to overcome MDR and induce cell death in resistant leukemic cells.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on K562/ADR cells.
Table 1: Cytotoxicity of this compound and Adriamycin in K562 and K562/ADR Cells
| Cell Line | Treatment | IC50 (µM) ± SD (48h) | Resistance Index (RI) |
| K562 | Adriamycin | 0.8 ± 0.1 | - |
| K562/ADR | Adriamycin | 25.6 ± 2.1 | 32.0 |
| K562/ADR | This compound | 15.2 ± 1.3 | - |
| K562/ADR | Adriamycin + 10 µM this compound | 4.1 ± 0.5 | 5.1 |
Table 2: Induction of Apoptosis in K562/ADR Cells
| Treatment (24h) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 10 | 15.8 ± 1.2 | 5.4 ± 0.6 | 21.2 ± 1.8 |
| This compound | 20 | 28.3 ± 2.1 | 12.7 ± 1.1 | 41.0 ± 3.2 |
Table 3: Effect on Protein and Gene Expression in K562/ADR Cells (24h treatment with 20 µM compound)
| Target | Relative Expression Level (Fold Change vs. Control) |
| P-glycoprotein | 0.35 ± 0.04 |
| MDR1 mRNA | 0.41 ± 0.05 |
| Bcl-2 | 0.52 ± 0.06 |
| Bax | 2.8 ± 0.3 |
| Cleaved Caspase-3 | 4.5 ± 0.4 |
| p-Akt / Total Akt | 0.48 ± 0.05 |
| p-ERK / Total ERK | 0.61 ± 0.07 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: K562 (adriamycin-sensitive) and K562/ADR (adriamycin-resistant) human chronic myelogenous leukemia cells.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Resistance Maintenance: To maintain the drug-resistant phenotype, the culture medium for K562/ADR cells should be supplemented with 1 µM adriamycin. Cells should be cultured in drug-free medium for at least one week prior to experimentation.
Cell Viability Assay (MTT Assay)
-
Seed K562 and K562/ADR cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound, adriamycin, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Analysis by Flow Cytometry
-
Seed K562/ADR cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
-
Treat K562/ADR cells with 20 µM of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against P-gp, Bcl-2, Bax, Cleaved Caspase-3, Akt, p-Akt, ERK, p-ERK, and β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat K562/ADR cells as described for Western blotting.
-
Extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for MDR1 and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Visualizations
Caption: A generalized workflow for investigating the effects of the compound on K562/ADR cells.
Caption: Proposed mechanism for overcoming adriamycin resistance.
Caption: Modulation of the PI3K/Akt survival pathway.
Application Notes and Protocols: Effects of Diarylheptanoids from Curcuma comosa on Human Osteoblast Proliferation
Disclaimer: Scientific literature with specific data on the effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on human osteoblast proliferation is not currently available. This document provides data and protocols for a closely related and well-studied diarylheptanoid phytoestrogen from Curcuma comosa, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD), as a representative example of this class of compounds.
These notes are intended for researchers, scientists, and drug development professionals investigating the potential of natural compounds for bone health and regeneration.
Introduction
Osteoblasts are the cells responsible for the formation of new bone tissue. The proliferation and differentiation of these cells are critical processes in bone remodeling and fracture healing. Compounds that can positively modulate osteoblast activity are of significant interest for the development of therapeutics for bone-related disorders such as osteoporosis. Diarylheptanoids, a class of phytoestrogens isolated from the rhizomes of Curcuma comosa Roxb., have been identified as potential agents for promoting bone health.[1][2] This document outlines the effects of the diarylheptanoid (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) on human osteoblast proliferation and differentiation, and provides detailed protocols for relevant in vitro assays.
Data Presentation
The following tables summarize the quantitative effects of DPHD on human osteoblasts (h-OB).
Table 1: Effective Concentrations of DPHD on Human Osteoblast Functions
| Biological Activity | Effective Concentration | Optimal Concentration | Reference |
| Increased Cell Proliferation | 10 nM | 100 nM | [3] |
| Activation of MAP Kinase Signaling | 100 nM (within 30 min) | 100 nM | [3] |
| Accelerated Osteoblast Differentiation | 10 nM | 100 nM | [3] |
Table 2: Effects of DPHD on Osteoblast Differentiation Markers (at 100 nM)
| Marker | Effect | Time Point | Reference |
| Alkaline Phosphatase (ALP) Activity | Increased | 7-21 days | [3] |
| RUNX2 mRNA Expression | Increased | Early (during differentiation) | [3] |
| Osterix mRNA Expression | Increased | Early (during differentiation) | [3] |
| COL1A1 mRNA Expression | Increased | Subsequent to transcription factor expression | [3] |
| Osteocalcin mRNA Expression | Increased | Subsequent to transcription factor expression | [3] |
| Osteoprotegerin to RANKL Ratio | Increased | Not specified | [3] |
| Mineralization | Increased (more efficient than 10 nM 17β-estradiol) | Not specified | [3] |
Experimental Protocols
Human Osteoblast (h-OB) Cell Culture
A standardized cell culture protocol is essential for reproducible results.
Materials:
-
Primary Human Osteoblasts (h-OB)
-
Osteoblast Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
T-75 cell culture flasks
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved h-OBs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing pre-warmed osteoblast growth medium.
-
Incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding at a lower density.
Osteoblast Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[4]
Materials:
-
h-OBs
-
96-well plates
-
Osteoblast growth medium
-
DPHD stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed h-OBs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of DPHD (e.g., 0, 1, 10, 100 nM) diluted in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest DPHD dose.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the control group.
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.[6]
Materials:
-
h-OBs
-
24-well or 48-well plates
-
Osteogenic differentiation medium (growth medium supplemented with ascorbic acid and β-glycerophosphate)
-
DPHD stock solution
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Microplate reader
Protocol:
-
Seed h-OBs in a multi-well plate and allow them to reach confluency.
-
Replace the growth medium with osteogenic differentiation medium containing various concentrations of DPHD.
-
Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.
-
At each time point, wash the cells with PBS and lyse them with lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate to each well and incubate at 37°C.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of each sample.
Visualizations
Signaling Pathway
DPHD has been shown to activate the MAP kinase signaling pathway in human osteoblasts, which is a known regulator of osteogenesis.[3] Another diarylheptanoid from C. comosa has also been found to enhance osteoblast differentiation via the MAPK pathway.[1]
Caption: Proposed signaling pathway of DPHD in human osteoblasts.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of a test compound on osteoblast proliferation and differentiation.
Caption: General experimental workflow for osteoblast assays.
References
- 1. Diarylheptanoid from Curcuma comosa Roxb. suppresses RANKL-induced osteoclast differentiation by decreasing NFATc1 and c-Fos expression via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protective effect of Curcuma comosa Roxb. on bone loss in estrogen deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diarylheptanoid phytoestrogen from Curcuma comosa, 1,7-diphenyl-4,6-heptadien-3-ol, accelerates human osteoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Animal Models for Studying the Effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of naturally occurring phenolic compounds found in various plants, including Curcuma comosa and Alpinia officinarum.[1][2][3][4] Diarylheptanoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects. This document provides detailed application notes and protocols for relevant animal models to investigate the multifaceted biological effects of this compound and structurally similar compounds.
Key Biological Activities and Relevant Animal Models
Based on the known biological activities of diarylheptanoids, the following animal models are proposed for studying the in vivo effects of this compound.
Anti-inflammatory and Analgesic Activity
Diarylheptanoids have demonstrated potent anti-inflammatory properties. Animal models of inflammation are crucial for evaluating the therapeutic potential of this compound in inflammatory conditions.
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.
-
Acetic Acid-Induced Writhing Test: A model for visceral pain and inflammation.
Antioxidant and Neuroprotective Effects
The phenolic structure of diarylheptanoids suggests strong antioxidant potential, which is often linked to neuroprotection.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: This model mimics systemic inflammation leading to neuroinflammatory changes in the brain.
Wound Healing Properties
Certain diarylheptanoids have been shown to promote tissue repair and regeneration.
-
Excisional Wound Healing Model: This model allows for the assessment of wound closure rates, re-epithelialization, and tissue granulation.
Antitumor Activity
Several diarylheptanoids have been investigated for their potential to inhibit tumor growth and promotion.
-
DMBA/TPA-Induced Skin Carcinogenesis: A classic two-stage model to study the initiation and promotion of skin tumors.
Data Presentation: Quantitative Effects of Diarylheptanoids in Animal Models
Table 1: Analgesic Effect of a Diarylpentanoid (Curcumin Analogue) in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Writhing ± SEM | Inhibition (%) |
| Vehicle Control | - | 55.2 ± 3.1 | - |
| DHHPD | 0.1 | 29.9 ± 2.5 | 45.9 |
| DHHPD | 0.3 | 13.8 ± 1.9 | 74.9 |
| DHHPD | 1.0 | 5.1 ± 1.2 | 90.7 |
| DHHPD | 3.0 | 1.5 ± 0.5 | 97.3 |
| Aspirin (ASA) | 100 | 19.4 ± 2.1* | 64.9 |
*p < 0.05 compared to vehicle control. Data adapted from a study on 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD).[5]
Table 2: Anti-inflammatory Effect of Ellagic Acid in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h ± SEM | Inhibition (%) |
| Carrageenan Control | - | 0.85 ± 0.04 | - |
| Ellagic Acid | 1 | 0.68 ± 0.03 | 20.0 |
| Ellagic Acid | 3 | 0.54 ± 0.03 | 36.5 |
| Ellagic Acid | 10 | 0.42 ± 0.02 | 50.6 |
| Ellagic Acid | 30 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 5 | 0.31 ± 0.02* | 63.5 |
*p < 0.05 compared to carrageenan control. Data adapted from a study on Ellagic Acid, a polyphenol with anti-inflammatory properties.[6]
Table 3: Effect of a Diarylheptanoid (ASPP 092) on Wound Closure in Mice
| Treatment Group | Concentration (%) | Wound Area on Day 7 (% of initial) ± SEM |
| Vehicle Control | - | 45.3 ± 3.2 |
| ASPP 092 | 0.1 | 32.1 ± 2.8 |
| ASPP 092 | 0.5 | 25.7 ± 2.1 |
| Povidone-Iodine | 10 | 28.9 ± 2.5* |
*p < 0.05 compared to vehicle control. Data adapted from a study on ASPP 092, a diarylheptanoid from Curcuma comosa.[7]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, 1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 5-10 mg/kg), and test groups (various doses of this compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, indomethacin, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[6]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5][6]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 2: LPS-Induced Neuroinflammation in Mice
This model is used to evaluate the potential of this compound to mitigate neuroinflammatory processes.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for the test compound
-
Sterile saline
-
Anesthesia
-
Equipment for tissue collection and processing (e.g., perfusion pump, cryostat)
-
Reagents for immunohistochemistry (e.g., antibodies against Iba-1 for microglia, GFAP for astrocytes) and biochemical assays (e.g., ELISA kits for cytokines like TNF-α, IL-1β).
Procedure:
-
Animal Acclimatization and Grouping: After acclimatization, divide the mice into experimental groups (n=8-10 per group): Control (vehicle + saline), LPS (vehicle + LPS), and Treatment (test compound + LPS).
-
Compound Administration: Pre-treat the mice with this compound or vehicle for a specified period (e.g., daily for 7 days) before LPS injection.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[8] Control animals receive a saline injection.
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field, Morris water maze) to assess cognitive and motor functions at different time points after LPS injection.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours or 7 days post-LPS), anesthetize the mice and collect brain tissue. For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Analysis:
-
Immunohistochemistry: Prepare brain sections and perform staining for markers of microglial and astrocyte activation (Iba-1, GFAP).[8]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot: Analyze protein expression of key inflammatory signaling molecules (e.g., p-NF-κB, COX-2).[9]
-
Protocol 3: Excisional Wound Healing Model in Mice
This protocol evaluates the effect of topical application of this compound on cutaneous wound healing.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
This compound formulated in a suitable vehicle (e.g., cream or gel)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Electric shaver, depilatory cream
-
Surgical scissors, forceps, 6 mm biopsy punch
-
Digital camera and ruler for wound measurement
-
Reagents for histological analysis (e.g., hematoxylin and eosin, Masson's trichrome stain)
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the dorsal hair.[10][11][12]
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.[10][11][12][13]
-
Treatment Application: Topically apply the vehicle, a positive control (e.g., povidone-iodine), or the test compound formulation to the wounds daily.
-
Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Measure the wound area using image analysis software.
-
Histological Analysis: On the final day, euthanize the animals and excise the complete wound tissue. Process the tissue for histology and stain with H&E to assess re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to evaluate collagen deposition.
-
Data Analysis: Calculate the percentage of wound closure over time. Quantify histological parameters such as epidermal thickness, collagen density, and blood vessel formation.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Immune Landscape in Liver of Neonatal Mice with Phlebotomy-Induced Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant effects of diarylheptanoids from two Curcuma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 12. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
Application Notes and Protocols: Pharmacokinetics and Organ Distribution of Diarylheptanoids in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile and organ distribution of specific diarylheptanoids derived from Curcuma comosa in a rat model. The data and protocols are compiled from a key study in the field and are intended to serve as a practical guide for designing and interpreting related preclinical studies.
Introduction to Diarylheptanoids
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure.[1] They are abundantly found in plants from families such as Zingiberaceae, Betulaceae, and Burseraceae.[2][3] A prominent example is curcumin, a well-studied diarylheptanoid from Curcuma longa.[4] Many diarylheptanoids, including those from Curcuma comosa, have garnered significant interest for their potential therapeutic properties, such as phytoestrogenic, anti-inflammatory, and antioxidant activities.[5][6] Understanding their pharmacokinetic and biodistribution profiles is crucial for evaluating their efficacy and safety in drug development.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of three major diarylheptanoids from a hexane extract of Curcuma comosa: (6E)-1,7-diphenylhept-6-en-3-one (DPH1), (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol (DPH2), and (6E)-1,7-diphenylhept-6-en-3-ol (DPH3), following intravenous and oral administration in rats.[5]
Table 1: Pharmacokinetic Parameters of Diarylheptanoids after Intravenous Administration (125 mg/kg) [5]
| Parameter | DPH1 | DPH2 | DPH3 |
| Volume of Distribution (Vd; L/kg) | 1.06 | 8.57 | 6.56 |
| Systemic Clearance (CLs; L/kg/h) | 0.28 | 5.56 | 3.39 |
Table 2: Pharmacokinetic Parameters of Diarylheptanoids after Oral Administration [5]
| Dose | Parameter | DPH1 | DPH2 | DPH3 |
| 125 mg/kg | Cmax (mg/L) | 0.85 | 0.17 | 0.53 |
| Tmax (h) | 2 | 2 | 2 | |
| Terminal Half-life (t1/2; h) | 10.86 | 6.3 | 4.62 | |
| Bioavailability (%) | 31.2 | 24.01 | 31.56 | |
| 250 mg/kg | Cmax (mg/L) | 1.46 | 0.17 | 0.61 |
| Tmax (h) | 2 | 2 | 2 | |
| Terminal Half-life (t1/2; h) | 3.85 | 2.77 | 2.10 | |
| Bioavailability (%) | 22.61 | 17.66 | 17.73 |
Organ Distribution of Diarylheptanoids
Following both intravenous and oral administration, DPH1, DPH2, and DPH3 were found to distribute to various tissues. The study demonstrated the presence of these compounds in the brain, liver, kidneys, ovaries, and uterus, highlighting their potential to reach target organs for therapeutic action.[5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the pharmacokinetics and organ distribution of diarylheptanoids in a rat model.
References
- 1. Antiproliferative, molecular docking, and bioavailability studies of diarylheptanoids isolated from stem bark of Garuga pinnata Rox B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Studies of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of natural products known for a variety of biological activities.[1][2] Found in plants such as Curcuma comosa, this compound and its analogs are of interest for their potential therapeutic applications.[3][4][] A significant challenge in the in vivo evaluation of this lipophilic compound is its predicted poor aqueous solubility, a common characteristic of diarylheptanoids.[6] This document provides a detailed guide to formulating this compound for preclinical in vivo studies, focusing on oral administration.
Formulation Strategy for Poorly Soluble Compounds
Given the anticipated low water solubility of this compound, a suitable formulation is critical for achieving adequate bioavailability in animal models. Strategies for enhancing the solubility and absorption of such compounds often involve the use of excipients that can increase dissolution or present the drug in a solubilized form.[7][8] Common approaches include the use of co-solvents, surfactants, and lipid-based delivery systems.[9][10][11] For initial in vivo screening, a simple and effective approach is the use of a vehicle composed of a mixture of solvents and surfactants that are generally regarded as safe (GRAS) for animal administration.
Proposed Vehicle for Oral Gavage
A widely used vehicle for poorly soluble compounds in preclinical oral studies is a mixture of PEG 400, and Tween 80 in saline or water. This combination acts as a co-solvent system that can effectively dissolve lipophilic compounds and aid in their dispersion in the gastrointestinal tract.
Quantitative Data Summary
The following table provides a hypothetical, yet representative, formulation for this compound intended for oral administration in a rodent model. Researchers should perform their own solubility and stability studies to confirm these parameters for their specific experimental conditions.
| Parameter | Value | Notes |
| Compound | This compound | --- |
| Molecular Weight | 348.39 g/mol | [4] |
| Proposed Vehicle | 10% PEG 400, 5% Tween 80 in sterile saline | A common vehicle for poorly soluble compounds. |
| Target Concentration | 10 mg/mL | This allows for a 100 mg/kg dose in a 10 mL/kg dosing volume. |
| Achieved Solubility | >10 mg/mL | To be determined experimentally. |
| Appearance | Clear, pale yellow solution | Visual inspection for complete dissolution. |
| Storage Conditions | 2-8°C, protected from light | To be confirmed with stability studies. |
| Proposed Dose Range | 25 - 100 mg/kg | Based on typical doses for natural products in initial screens. |
| Administration Route | Oral gavage | Suitable for rodent models. |
Experimental Protocols
I. Preparation of Formulation Vehicle
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes (50 mL)
-
Pipettes
Protocol:
-
In a sterile 50 mL conical tube, add 5 mL of PEG 400.
-
Add 2.5 mL of Tween 80 to the same tube.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
Add sterile saline to a final volume of 50 mL.
-
Vortex thoroughly for 2-3 minutes until a clear, uniform solution is formed.
-
This stock vehicle can be stored at room temperature for up to one week.
II. Formulation of this compound
Materials:
-
This compound powder
-
Prepared formulation vehicle
-
Analytical balance
-
Spatula
-
Glass vials
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Weigh the required amount of this compound. For a 10 mg/mL solution, weigh 100 mg of the compound for a final volume of 10 mL.
-
Transfer the powder to a glass vial.
-
Add the prepared formulation vehicle to the vial to achieve the final desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If complete dissolution is not achieved, sonicate the vial in a water bath at 37°C for 15-20 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Prepare the formulation fresh on the day of the experiment.
III. In Vivo Administration Protocol (Rodent Model)
Materials:
-
Prepared formulation of this compound
-
Appropriate animal model (e.g., mice or rats)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Acclimate the animals to the experimental conditions as per institutional guidelines.
-
On the day of dosing, weigh each animal to determine the precise dosing volume. The typical dosing volume for oral gavage in mice is 10 mL/kg.
-
Vortex the drug formulation immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume of the formulation into a 1 mL syringe fitted with an appropriately sized oral gavage needle.
-
Gently restrain the animal and administer the formulation via oral gavage.
-
Monitor the animals for any adverse reactions post-administration according to the approved animal protocol.
-
For the control group, administer the vehicle-only solution following the same procedure.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the general workflow for an in vivo study and a hypothetical signaling pathway that could be investigated based on the known activities of related diarylheptanoids, such as anti-inflammatory effects.
Caption: Experimental workflow for in vivo studies.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. Showing Compound 1,7-bis-(4-Hydroxy-3-methoxyphenyl)-heptane-3,5-diol (FDB007714) - FooDB [foodb.ca]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. senpharma.vn [senpharma.vn]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Molecular Docking of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane with Estrogen Receptors
These application notes provide a comprehensive overview and detailed protocols for the in silico molecular docking analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane with human estrogen receptors (ERα and ERβ). This document is intended for researchers, scientists, and drug development professionals engaged in the study of phytoestrogens and their potential therapeutic applications.
Introduction
This compound is a natural phenolic compound found in various plants.[] Its structural similarity to endogenous estrogens suggests a potential interaction with estrogen receptors, which are key targets in the development of therapies for hormone-dependent cancers and other endocrine-related disorders. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[2] This in silico approach provides valuable insights into the molecular interactions driving the ligand-receptor recognition process, guiding further experimental validation and drug design efforts.
Estrogen receptors, ERα and ERβ, are nuclear hormone receptors that mediate the physiological effects of estrogens.[3] Upon ligand binding, the receptor undergoes a conformational change, leading to the regulation of gene expression through various signaling pathways. Understanding the interaction of novel compounds with these receptors at a molecular level is crucial for assessing their potential as selective estrogen receptor modulators (SERMs).
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from a molecular docking study of this compound with estrogen receptors. These values are for illustrative purposes to demonstrate how such data is typically presented.
Table 1: Predicted Binding Affinities
| Ligand | Receptor | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) (Predicted) |
| This compound | ERα | -9.8 | 150 |
| This compound | ERβ | -10.5 | 75 |
| 17β-Estradiol (Control) | ERα | -11.2 | 30 |
| 17β-Estradiol (Control) | ERβ | -10.8 | 50 |
| Tamoxifen (Control) | ERα | -10.1 | 120 |
| Tamoxifen (Control) | ERβ | -9.5 | 200 |
Table 2: Key Interacting Residues
| Ligand | Receptor | Interacting Amino Acid Residues | Type of Interaction |
| This compound | ERα | Glu353, Arg394, His524, Leu387, Phe404 | Hydrogen Bond, Pi-Alkyl, Van der Waals |
| This compound | ERβ | Glu305, Arg346, His475, Leu339, Phe356 | Hydrogen Bond, Pi-Alkyl, Van der Waals |
| 17β-Estradiol (Control) | ERα | Glu353, Arg394, His524 | Hydrogen Bond |
| 17β-Estradiol (Control) | ERβ | Glu305, Arg346, His475 | Hydrogen Bond |
Experimental Protocols
The following protocols outline the key steps for performing a molecular docking study of this compound with estrogen receptors.
Protocol 1: Preparation of Receptor and Ligand
-
Receptor Preparation:
-
Obtain the 3D crystal structures of human ERα and ERβ from the Protein Data Bank (PDB).
-
Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the receptor structure.
-
Assign partial charges (e.g., Kollman charges) to the receptor atoms.
-
Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.[4]
-
Convert the 2D structure to a 3D structure using a molecular modeling software.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save the prepared ligand in the appropriate format (e.g., PDBQT).
-
Protocol 2: Molecular Docking
-
Grid Box Generation:
-
Define the active site of the receptor based on the binding site of the co-crystallized ligand or through literature analysis.
-
Generate a grid box that encompasses the entire binding pocket of the receptor. The grid parameters (center coordinates and dimensions) should be set to cover all potential interaction sites.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock, Glide, or GOLD.[5][6]
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
-
Execute the docking simulation to generate multiple binding poses of the ligand within the receptor's active site.
-
Protocol 3: Analysis of Docking Results
-
Binding Pose Analysis:
-
Analyze the generated docking poses based on their predicted binding affinities (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the ligand-receptor interactions for the best binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
-
Interaction Analysis:
-
Identify and characterize the key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, etc.) between the ligand and the amino acid residues of the receptor.
-
Compare the binding mode and interactions of the test compound with those of known estrogen receptor ligands (e.g., estradiol, tamoxifen).
-
Visualizations
Caption: Molecular Docking Experimental Workflow.
Caption: Estrogen Receptor Signaling Pathway.
References
- 2. mdpi.com [mdpi.com]
- 3. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane extraction from plant materials, primarily Curcuma comosa rhizomes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is critical and depends on the desired purity and yield of the crude extract. Due to the phenolic nature of diarylheptanoids like this compound, polar solvents are generally effective. Methanol, ethanol, and acetone are commonly used for their extraction.[1] For related compounds in the Zingiberaceae family, 80% ethanol has been shown to be a highly effective solvent for extracting phenolic compounds. Non-polar solvents like n-hexane can also be used and may yield a less complex initial extract, which can simplify subsequent purification steps.
Q2: How does temperature affect the extraction yield?
A2: Increasing the extraction temperature generally enhances the solubility of the target compound and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some diarylheptanoids. For many phenolic compounds, an optimal temperature range is between 40°C and 60°C. It is advisable to conduct small-scale pilot extractions to determine the optimal temperature for your specific plant material and equipment.
Q3: What are the key factors influencing the overall yield of the extraction?
A3: Several factors can significantly impact the final yield:
-
Plant Material Quality: The concentration of the target compound can vary based on the plant's age, growing conditions, and post-harvest handling.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, leading to a more efficient extraction.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but also increases solvent consumption and processing time.
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete diffusion of the target compound into the solvent.
-
Agitation: Proper agitation during extraction facilitates solvent access to the plant material and improves mass transfer.
Q4: What are some common challenges encountered during the purification of diarylheptanoids?
A4: Purification of diarylheptanoids by column chromatography can be challenging due to their similar polarities. Co-extraction of other phenolic compounds, pigments, and lipids is common. Tailing of peaks on silica gel columns can occur due to the acidic nature of the phenolic hydroxyl groups. Using a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can sometimes improve peak shape. Alternatively, using a different stationary phase, such as reversed-phase C18 silica, may provide better separation.
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient cell lysis | Ensure the plant material is finely ground. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption. |
| Inappropriate solvent choice | The polarity of the solvent may not be optimal for the target compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). | |
| Insufficient extraction time or temperature | Increase the extraction time and/or moderately increase the temperature (e.g., to 40-50°C), monitoring for potential degradation. | |
| Low purity of the target compound in the extract | Co-extraction of undesirable compounds | Perform a preliminary defatting step with a non-polar solvent like hexane if your target is in a more polar fraction. Optimize the polarity of the main extraction solvent to be more selective for the target compound. |
| Degradation of the target compound | Avoid prolonged exposure to high temperatures, direct light, and oxygen. Consider extracting under an inert atmosphere (e.g., nitrogen). |
Purification Challenges (Column Chromatography)
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of compounds | Inappropriate mobile phase | Perform thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column. A good separation on TLC should have the target compound with an Rf value between 0.2 and 0.4. |
| Column overloading | Do not load too much crude extract onto the column. As a general rule, the amount of crude extract should be 1-5% of the weight of the stationary phase. | |
| Tailing of phenolic compounds on silica gel | Interaction of phenolic hydroxyl groups with acidic silica | Add a small amount of a weak acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic groups. |
| Irreversible adsorption to the stationary phase | Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase C18 silica. |
Data Presentation
Table 1: Comparison of Solvents for Phenolic Compound Extraction from Curcuma Species
| Solvent | Total Phenolic Content (mg GAE/g extract) | Reference |
| 80% Ethanol | 63.01 ± 1.06 | [2] |
| 80% Methanol | Not significantly different from 80% Ethanol | [2] |
| Water | 1.04 ± 0.29 | [2] |
Note: Data is for total phenolic content from a related Zingiberaceae species and may not directly reflect the yield of this compound.
Experimental Protocols
Protocol 1: General Extraction of Diarylheptanoids from Curcuma comosa
This protocol provides a general procedure for the extraction of a diarylheptanoid-rich fraction.
1. Preparation of Plant Material:
- Obtain fresh rhizomes of Curcuma comosa.
- Wash the rhizomes thoroughly to remove any soil and debris.
- Slice the rhizomes into thin pieces and dry them in an oven at 40-50°C until a constant weight is achieved.
- Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered rhizomes in n-hexane at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with constant stirring.
- Filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude hexane extract.
3. Alternative Solvent Extraction (for a more polar extract):
- Follow the same preparation steps as above.
- Instead of n-hexane, use 80% ethanol or methanol for maceration.
- Filter and concentrate the extract as described above.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general method for the purification of the target compound from the crude extract.
1. Preparation of the Column:
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
- Pour the slurry into a glass column and allow the silica gel to pack evenly.
- Wash the packed column with the starting mobile phase until the bed is stable.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).
- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
- Collect fractions of the eluate in separate test tubes.
4. Analysis of Fractions:
- Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable staining reagent.
- Combine the fractions containing the compound of interest.
- Evaporate the solvent from the combined fractions to obtain the purified compound.
- Confirm the identity and purity of the compound using analytical techniques such as HPLC, LC-MS, and NMR.
Visualizations
Caption: Experimental workflow for extraction and purification.
Caption: Troubleshooting decision tree for low extraction yield.
References
Technical Support Center: Overcoming Solubility Challenges of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diarylheptanoid, a class of phenolic compounds. It has been isolated from plants of the Zingiberaceae family, such as Curcuma comosa. Like many phenolic compounds, its chemical structure can lead to poor aqueous solubility, which presents a significant challenge when preparing solutions for cell-based assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. Ethanol can also be a suitable solvent. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure maximum solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly among different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1% (v/v), to minimize solvent-induced cytotoxicity and off-target effects. It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.
Q4: My compound precipitates when I add the DMSO stock to my cell culture medium. What is happening?
A4: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment of the cell culture medium. The rapid dilution of the DMSO stock into the aqueous medium reduces the solvent's ability to keep the hydrophobic compound dissolved.
Q5: How can I prevent the compound from precipitating in my cell culture?
A5: To prevent precipitation, you can try the following:
-
Lower the final concentration: The desired concentration of the compound may be too high for its aqueous solubility.
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in pre-warmed cell culture medium.
-
Increase the volume of the final dilution: Adding the DMSO stock to a larger volume of medium can help maintain a lower final solvent concentration and keep the compound in solution.
-
Consider using solubility enhancers: For particularly challenging compounds, the use of cyclodextrins can improve aqueous solubility.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Low temperature of the media. | - Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.- Add the compound stock dropwise while gently vortexing the media. |
| Precipitate forms over time in the incubator | - Compound instability at 37°C.- pH shift in the media due to cellular metabolism.- Interaction with serum proteins. | - Assess the stability of the compound in media over the time course of your experiment.- Change the media more frequently to maintain a stable pH.- Consider reducing the serum concentration if your experimental design allows. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Precipitation in some wells but not others. | - Ensure the stock solution is fully dissolved before use (vortexing and gentle warming can help).- Visually inspect all wells for precipitation before and during the experiment.- Prepare fresh working solutions for each experiment. |
Data Presentation
| Solvent | Solubility of 3,4-Dihydroxybenzeneacetic acid |
| DMSO | 100 mg/mL[1] |
| Water | 50 mg/mL (with sonication)[1] |
| PBS | 110 mg/mL (with sonication)[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
High-concentration DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
-
Procedure (Serial Dilution):
-
Create an intermediate dilution by adding a small volume of the high-concentration DMSO stock to a larger volume of pre-warmed medium. For example, to make a 1 mM intermediate solution from a 50 mM stock, add 20 µL of the stock to 980 µL of medium.
-
Gently vortex the intermediate dilution.
-
From the intermediate dilution, prepare your final working concentrations by further diluting in pre-warmed medium.
-
Ensure the final DMSO concentration in your cell culture wells remains below the cytotoxic level for your specific cell line (ideally <0.1%).
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Potential PPARγ signaling pathway activated by the compound.
References
"stability of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in different solvents and pH"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, focusing on the stability of this compound in various solvents and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: As a phenolic compound, this compound is susceptible to oxidation. For long-term storage of the solid compound, it is advisable to keep it in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific solubility data is limited, diarylheptanoids and other phenolic compounds are generally soluble in polar organic solvents. Recommended starting solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, solubility may be limited, and the pH of the buffer can significantly impact both solubility and stability.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by:
-
pH: The catechol (3,4-dihydroxyphenyl) moieties are prone to oxidation, which is often accelerated under neutral to alkaline conditions. Acidic pH generally improves the stability of phenolic compounds.
-
Light: Exposure to UV light can induce photodegradation. Solutions should be stored in amber vials or protected from light.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Solutions should be stored at low temperatures, and for long-term storage, -80°C is recommended.[1]
-
Oxygen: The presence of dissolved oxygen can promote oxidation of the catechol groups. Using degassed solvents can help mitigate this.
-
Solvent Type: The polarity and protic nature of the solvent can influence the degradation pathways available to the compound.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in assays. | Compound degradation in the assay medium. | Perform a stability study of the compound in the specific assay buffer under experimental conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh solutions immediately before each experiment. |
| Inconsistent results between experiments. | Degradation of stock solutions. | Store stock solutions in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Color change in the solution (e.g., turning brown). | Oxidation of the catechol groups. | This is a visual indicator of degradation. Prepare fresh solutions using degassed solvents. If possible, work under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility or pH-dependent solubility. | Ensure the concentration is within the solubility limit. The addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility. Adjusting the pH to a more acidic range might also help. |
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment
This protocol outlines a method to determine the stability of this compound in various solvents over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Amber HPLC vials
2. Preparation of Solutions:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
From the stock solution, prepare working solutions at a known concentration (e.g., 25 µg/mL) in the different solvents and buffers to be tested.
3. Stability Study:
-
Divide each working solution into multiple amber HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (phenolic compounds typically have strong absorbance between 270-290 nm).
-
Injection Volume: 10 µL
-
Quantify the peak area of the parent compound at each time point.
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Purification of Polar Diarylheptanoids
Welcome to the technical support center for the purification of polar diarylheptanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar diarylheptanoids?
A1: The primary challenges in purifying polar diarylheptanoids stem from their inherent polarity. This characteristic leads to several common issues during the purification process:
-
Poor Solubility in Non-Polar Solvents: Their polar nature makes them less soluble in common non-polar organic solvents used in standard chromatography, which can complicate sample loading and elution.
-
Strong Adsorption to Silica Gel: Polar diarylheptanoids can interact strongly with the polar stationary phase of silica gel columns, leading to issues like peak tailing, poor separation, and sometimes irreversible adsorption.[1][2]
-
Co-elution with Other Polar Compounds: Plant extracts are complex mixtures containing numerous polar compounds, making it difficult to achieve baseline separation of the target diarylheptanoid from other polar impurities.[2]
-
Potential for Degradation: Some diarylheptanoids can be sensitive to the acidic nature of standard silica gel or to certain pH conditions, leading to degradation of the target compound during purification.[1][3]
-
Inefficient Extraction: Due to their polarity, extracting these compounds from aqueous mixtures using less polar organic solvents can be inefficient, resulting in lower yields.[2]
Q2: My polar diarylheptanoid is streaking badly on the TLC plate and the column. What can I do?
A2: Streaking is a common issue when dealing with polar compounds on silica gel.[4] It is often caused by strong interactions between the analyte and the stationary phase. Here are several strategies to address this:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Incorporating a small amount of a highly polar solvent like methanol or acetic acid to your eluent can help to reduce tailing by competing with your compound for binding sites on the silica.
-
Use a Base for Basic Compounds: If your diarylheptanoid has basic functional groups, adding a small amount of a base like triethylamine or ammonia (e.g., 0.1-2%) to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[4][5]
-
-
Change the Stationary Phase:
-
Reversed-Phase Chromatography: Consider using a C18 reversed-phase column where polar compounds elute earlier. This is often a good alternative for highly polar molecules.[1][6]
-
Alumina: For basic compounds, alumina can be a better choice than silica gel as it is less acidic.[4]
-
Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solution containing a base like triethylamine to reduce its acidity.[7]
-
Q3: My diarylheptanoid won't elute from the silica gel column, even with a highly polar solvent system. What should I do?
A3: This indicates a very strong interaction between your compound and the silica gel. Here are some troubleshooting steps:
-
Check for Compound Degradation: First, ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if it remains a single spot.[1]
-
Use a More Aggressive Solvent System: If stability is not an issue, you can try a more polar eluent system. For very polar compounds, solvent systems containing methanol in dichloromethane, sometimes with a small amount of ammonium hydroxide, can be effective.[1]
-
Switch to a Different Chromatographic Technique: If normal-phase chromatography on silica is not working, consider alternative methods:
-
Reversed-Phase Chromatography (RPC): As mentioned, this is often the go-to for highly polar compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus eliminating issues of irreversible adsorption.[8][9] It has been successfully used for the preparative separation of polar diarylheptanoids.[8][9]
-
Troubleshooting Guides
Issue 1: Low Yield of Purified Diarylheptanoid
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent. For polar diarylheptanoids, more polar solvents like methanol, ethanol, or mixtures with water are often more efficient than non-polar solvents.[10] Consider using techniques like Soxhlet extraction for higher efficiency.[11][12] |
| Irreversible Adsorption on Column | If using silica gel, check for compound stability. Consider switching to a less adsorptive stationary phase like deactivated silica, alumina, or use a technique like HSCCC.[1][9] |
| Compound Degradation | Test for stability on silica gel and in different pH conditions.[1][3] If the compound is acid-sensitive, use deactivated silica or an alternative stationary phase.[7] If pH-sensitive, buffer your solutions. |
| Co-elution with Impurities | Optimize your chromatographic separation. This may involve trying different solvent systems, using gradient elution, or switching to a different chromatographic technique with different selectivity (e.g., RPC or HSCCC).[6][8][9] |
Issue 2: Poor Separation of Diarylheptanoid from Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf values between 0.2 and 0.4 for the target compound are often ideal for column chromatography).[13] |
| Column Overloading | If the peaks are broad and overlapping, you may have loaded too much crude material onto the column. Reduce the sample load. A general guideline is a silica-to-sample ratio of at least 30:1.[2] |
| Incorrect Chromatographic Technique | For very complex mixtures or compounds with very similar polarities, a single chromatographic step may not be sufficient. Consider using orthogonal purification techniques, such as coupling normal-phase chromatography with reversed-phase HPLC for final polishing.[6] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published studies on the purification of polar diarylheptanoids.
Table 1: Extraction and Purification of Oregonin from Alnus rubra [14][15]
| Parameter | Value |
| Extraction Method | Aqueous extraction followed by spray drying |
| Oregonin Content in Crude Extract | ~9% |
| Purification Method | Flash Chromatography |
| Final Purity of Oregonin | > 95% |
| Thermal Degradation (25-50°C) | < 10% |
Table 2: HSCCC Purification of Diarylheptanoids from Betula platyphylla [9]
| Parameter | Aceroside VIII | Platyphylloside |
| HSCCC Solvent System | Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) | Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) |
| Purity (by HPLC) | 95.2% | 96.0% |
| Yield (from 200 mg extract) | 15 mg (7.5%) | 10 mg (5.0%) |
Experimental Protocols
Detailed Methodology for Flash Chromatography of Oregonin[14][15]
This protocol is based on the successful purification of oregonin from red alder extract.
-
Sample Preparation: The crude, spray-dried aqueous extract of Alnus rubra is used as the starting material.
-
Column Packing: A glass column is dry-packed with silica gel. The column is then conditioned by flushing with the initial mobile phase.
-
Sample Loading: The crude extract is dissolved in a minimum amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.
-
Elution: A gradient elution is typically performed. The specific solvent system would be optimized based on TLC analysis, but a common system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by TLC or HPLC to identify those containing the pure oregonin.
-
Solvent Removal: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the purified oregonin.
Detailed Methodology for HSCCC Separation of Aceroside VIII and Platyphylloside[8][9]
This protocol describes the preparative separation of two polar diarylheptanoids from Betula platyphylla.
-
Solvent System Preparation: A two-phase solvent system of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
HSCCC Instrument Setup:
-
The column is first filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 1000 rpm).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a set flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection: A solution of the crude diarylheptanoid-rich fraction (e.g., 100 mg) dissolved in a small volume of the biphasic solvent system is injected into the column.
-
Elution and Fraction Collection: The elution is monitored with a UV detector, and fractions are collected based on the resulting chromatogram.
-
Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.
-
Solvent Removal: The solvents are removed from the purified fractions to yield the final products.
Visualizations
Caption: General experimental workflow for the purification of polar diarylheptanoids.
Caption: Troubleshooting workflow for common purification challenges.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Diarylheptanoid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of diarylheptanoid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My diarylheptanoid isomers are co-eluting or have poor resolution. How can I improve their separation?
A1: Poor resolution is a common challenge in the separation of structurally similar isomers. A systematic approach to optimizing selectivity (α) and efficiency (N) is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and often improves separation.
-
Solvent Type: If using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order of your isomers.
-
pH Adjustment: For ionizable diarylheptanoids, the pH of the mobile phase is a critical parameter. Small adjustments to the pH can significantly impact the retention and selectivity of the isomers. It is advisable to work within a pH range that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[1][2]
-
Additives: The use of additives like formic acid or acetic acid (typically at 0.1%) in the mobile phase can improve peak shape and selectivity.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column chemistry.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.
-
-
Adjust Temperature: Varying the column temperature can influence selectivity. Lower temperatures may increase resolution in some cases.
Q2: I'm observing peak tailing with my diarylheptanoid isomers. What could be the cause and how do I fix it?
A2: Peak tailing can compromise quantification accuracy and is often caused by secondary interactions between the analytes and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: For acidic or basic diarylheptanoids, an inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is optimized to suppress the ionization of the analytes.
-
Active Sites on the Column: Residual silanol groups on the silica-based stationary phase can cause tailing for polar compounds. Using an end-capped column or adding a competing base like triethylamine (TEA) in low concentrations (0.1-0.5%) to the mobile phase can mitigate this issue.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Contamination: A contaminated guard column or analytical column can also result in poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.
Q3: My retention times are shifting from one run to the next. What should I do?
A3: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed. Air bubbles in the pump can cause flow rate fluctuations.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
Q4: I am trying to separate enantiomers of a chiral diarylheptanoid, but they are not resolving. What should I do?
A4: The separation of enantiomers requires a chiral environment.
Troubleshooting Steps:
-
Select a Chiral Stationary Phase (CSP): Standard achiral columns like C18 will not separate enantiomers. You must use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral separations.[8]
-
Optimize the Mobile Phase for Chiral Separation:
-
Normal Phase vs. Reversed-Phase: Chiral separations are often performed in normal-phase mode (e.g., using hexane/ethanol mixtures). However, reversed-phase chiral separations are also possible.
-
Additives: Small amounts of acidic or basic additives can be crucial for achieving enantioselectivity.
-
-
Lower the Flow Rate: Chiral separations can be sensitive to flow rate, and a lower flow rate may improve resolution.
-
Temperature Control: Temperature can have a significant impact on chiral recognition. Experiment with different temperatures to find the optimal condition.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC method for diarylheptanoid isomers?
A: A good starting point for reversed-phase separation is a C18 column with a gradient elution using water (acidified with 0.1% formic or acetic acid) as mobile phase A and acetonitrile or methanol as mobile phase B. A broad gradient (e.g., 10-90% B over 20-30 minutes) can be used to determine the approximate elution conditions, which can then be optimized.
Q: How do I prepare a plant extract sample for diarylheptanoid analysis by HPLC?
A: A general procedure involves solvent extraction followed by solid-phase extraction (SPE) for cleanup.
-
Extraction: The dried and powdered plant material is typically extracted with a solvent like methanol, ethanol, or a mixture of methanol and water. Sonication or maceration can be used to improve extraction efficiency.
-
Filtration: The crude extract is filtered to remove solid plant material.
-
Solid-Phase Extraction (SPE): The filtered extract is then often passed through an SPE cartridge (e.g., C18) to remove interfering compounds. The diarylheptanoids are retained on the cartridge and then eluted with a stronger solvent (e.g., methanol or acetonitrile).
-
Final Preparation: The eluate is evaporated to dryness and then reconstituted in the initial mobile phase before injection into the HPLC system.
Q: What detection wavelength should I use for diarylheptanoids?
A: Many diarylheptanoids, such as curcuminoids, have a strong UV absorbance around 420-430 nm. However, the optimal wavelength can vary depending on the specific structure of the diarylheptanoid. It is recommended to use a photodiode array (PDA) detector to determine the maximum absorbance wavelength for your compounds of interest.
Data Presentation
Table 1: HPLC Separation of Curcuminoid Isomers
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Bisdemethoxycurcumin | 10.5 | - | 1.1 |
| Demethoxycurcumin | 11.8 | 3.5 | 1.2 |
| Curcumin | 13.2 | 4.1 | 1.1 |
Conditions: C18 column (250 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient); Flow Rate: 1.0 mL/min; Detection: 425 nm.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Curcuminoid Isomers in Turmeric Extract
This protocol is a representative method for the separation and quantification of the three main curcuminoid isomers in a turmeric extract.
1. Sample Preparation: a. Accurately weigh 100 mg of powdered turmeric extract into a 50 mL volumetric flask. b. Add 30 mL of methanol and sonicate for 30 minutes. c. Allow the solution to cool to room temperature and then dilute to the mark with methanol. d. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 60% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: 425 nm.
3. Quantification: a. Prepare a series of standard solutions of curcumin, demethoxycurcumin, and bisdemethoxycurcumin of known concentrations. b. Inject the standard solutions to generate a calibration curve for each compound. c. Inject the prepared sample solution and determine the concentration of each curcuminoid by comparing the peak areas to the respective calibration curves.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of diarylheptanoid isomers.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. support.waters.com [support.waters.com]
- 4. separationmethods.com [separationmethods.com]
- 5. differencebetween.com [differencebetween.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. learnaboutpharma.com [learnaboutpharma.com]
Technical Support Center: Storage and Handling of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation is oxidation. The two catechol (3,4-dihydroxyphenyl) moieties in the molecule are highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, elevated temperatures, and certain metal ions. This can lead to the formation of quinones and other degradation products, often indicated by a change in color of the material.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, the compound should be stored at low temperatures, protected from light, and in an inert atmosphere. Specifically, storage at -20°C or below, in an amber vial, under an inert gas such as argon or nitrogen, is highly recommended.
Q3: I've noticed a discoloration of my solid sample. What does this indicate?
A3: Discoloration, typically a shift towards a brownish or reddish hue, is a common indicator of degradation, likely due to oxidation. It is advisable to re-analyze the purity of the sample before use.
Q4: Can I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form. If you need to store solutions, they should be prepared fresh. For short-term storage, use a deoxygenated solvent, store at low temperatures (2-8°C), and protect from light. For longer-term storage, it is recommended to freeze aliquots of the solution at -80°C under an inert atmosphere.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of diarylheptanoids can be pH-dependent. Alkaline conditions can accelerate the oxidation of the catechol groups. Therefore, it is recommended to maintain a neutral or slightly acidic pH if the compound is in a solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Sample (e.g., turning brown) | Oxidation due to exposure to air and/or light. | Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, place in a freezer at -20°C or below. Before use, it is recommended to confirm the purity by a suitable analytical method like HPLC. |
| Decreased Purity Over Time (confirmed by analysis) | Inadequate storage conditions (temperature, light, atmosphere). | Review and optimize storage conditions as per the ideal recommendations. Ensure the container is properly sealed to prevent oxygen and moisture ingress. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | Prepare fresh solutions for each experiment. If the assay involves prolonged incubation, consider the stability of the compound under the specific assay conditions (pH, temperature, presence of oxidizing agents). |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Implement stricter storage and handling procedures to minimize degradation. |
Data on Stability
The following tables provide representative data on the stability of this compound under various storage conditions. This data is illustrative and based on the known stability of similar polyphenolic compounds. Actual stability may vary based on the specific purity of the sample and the exact storage environment.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Purity (%) after 6 months | Purity (%) after 12 months | Purity (%) after 24 months |
| -20°C, Dark, Inert Atmosphere | >99% | >98% | >97% |
| 4°C, Dark, Inert Atmosphere | 98% | 96% | 92% |
| 25°C, Dark, Air | 90% | 82% | 65% |
| 25°C, Light, Air | 75% | 55% | <40% |
Table 2: Short-Term Stability of this compound in Solution (1 mg/mL in Methanol)
| Storage Condition | Purity (%) after 24 hours | Purity (%) after 72 hours | Purity (%) after 1 week |
| 4°C, Dark, Sealed Vial | >99% | 98% | 95% |
| 25°C, Dark, Sealed Vial | 98% | 94% | 88% |
| 25°C, Light, Sealed Vial | 92% | 85% | 70% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a reversed-phase HPLC method suitable for assessing the purity of this compound and detecting its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 100 µg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by the stability-indicating HPLC method.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 12 hours, protected from light.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
4. Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in methanol, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC after the exposure period.
Visualizations
Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.
Caption: Potential oxidative degradation pathway.
Caption: General workflow for a stability study.
Caption: Troubleshooting logic for compound degradation.
"troubleshooting low bioactivity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in vitro"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is a natural diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Its bioactivity is often attributed to the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and JAK/STAT pathways.
Q2: What is a typical effective concentration range for this compound?
A2: While specific data for this exact compound is limited, a closely related glycoside, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to inhibit TNF-α-induced NF-κB transcriptional activity with an IC50 of 9.4 μM.[3] Therefore, a reasonable starting range for in vitro testing would be from low to mid-micromolar concentrations (e.g., 1 µM to 50 µM).
Q3: What are the best solvent and storage conditions for this compound?
A3: Like many polyphenolic compounds, this compound is expected to have good solubility in organic solvents like DMSO and poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store the powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide: Low or No Bioactivity
Problem 1: No biological activity observed at expected concentrations.
Q1.1: Could my compound be precipitating in the culture medium?
A1.1: Yes, this is a common issue. Although soluble in a DMSO stock, the compound can precipitate when diluted into the aqueous culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the wells, inspect them under a microscope for any signs of precipitation (crystals or amorphous particles).
-
Solubility Limit: Determine the solubility limit in your final assay medium. Prepare serial dilutions of your DMSO stock in the medium and check for turbidity.
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is non-toxic and consistent across all wells, typically below 0.5%, and often recommended to be at or below 0.1%.[6][7]
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to compounds and affect their solubility and availability. Consider reducing the serum percentage during the treatment period if compatible with your cell line.
-
Q1.2: Is it possible the compound is degrading during the experiment?
A1.2: Yes, the catechol moieties in the structure are prone to oxidation, which can inactivate the compound.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a frozen stock immediately before each experiment.
-
Minimize Light Exposure: Protect the compound from light during storage and handling.
-
Assess Stability: As mentioned in the FAQs, you can perform a stability test by incubating the compound in culture medium at 37°C for the duration of your experiment and then analyzing for degradation.
-
Shorter Incubation Times: If degradation is suspected, try shorter incubation times to see if an effect can be captured before the compound loses activity.
-
Q1.3: Is my chosen cell line or assay system appropriate?
A1.3: The lack of activity could be specific to the biological context.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: The target signaling pathways (e.g., NF-κB, JAK/STAT) may not be highly active or responsive in your chosen cell line. Consider using a cell line known to be responsive to inflammatory stimuli, such as RAW 264.7 macrophages for anti-inflammatory studies.
-
Assay Specificity: The chosen assay may not be measuring the relevant biological endpoint. For example, an MTT assay measures metabolic activity, which may not be affected if the compound's mechanism is not cytotoxic but rather modulates a specific signaling pathway.
-
Use Orthogonal Assays: Confirm your findings with a different type of assay. For example, if you see no effect on cell viability, measure the production of inflammatory mediators (like nitric oxide or cytokines) or the phosphorylation status of key signaling proteins.
-
Problem 2: High variability between replicate wells or experiments.
Q2.1: What are the common causes of high variability?
A2.1: High variability can stem from inconsistent cell handling, pipetting errors, or issues with the compound itself.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well. Avoid letting cells clump.
-
Pipetting Accuracy: Use calibrated pipettes, especially for serial dilutions of the compound. When adding small volumes of DMSO stock to media, ensure rapid and thorough mixing.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can alter cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Compound Preparation: Prepare a master mix of the compound in the medium for each concentration to be tested, rather than adding small amounts of stock to individual wells.
-
Data Presentation
| Compound Name | Assay Description | Cell Line | Bioactivity (IC50/EC50) |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | Inhibition of TNF-α-induced NF-κB transcriptional activity | HEK293T | 9.4 µM |
| Curcumin (a well-known diarylheptanoid) | DPPH free radical scavenging | Acellular | 2.8 µM |
| Demethoxycurcumin | DPPH free radical scavenging | Acellular | 39.2 µM |
| Hexahydrocurcumin | Inhibition of COX-2-derived PGE2 formation | - | 0.7 µM |
Experimental Protocols
The following are general protocols that should be optimized for your specific cell line and experimental conditions.
General Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of the compound on cell metabolic activity, a proxy for viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Anti-Inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)
This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound (prepared as described above) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production relative to the LPS-only treated cells.
Western Blot for JAK2/STAT3 Signaling Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the JAK/STAT pathway.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.[8][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.
Visualization
Caption: Troubleshooting workflow for low in vitro bioactivity.
Caption: Potential signaling pathways modulated by the compound.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. glasp.co [glasp.co]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
"selecting appropriate controls for experiments with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. The information is designed to help you select appropriate controls and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural diarylheptanoid, a type of phenolic compound isolated from plants like Curcuma comosa.[1][2][3] Diarylheptanoids, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective effects.[4][5] For instance, a structurally related diarylheptanoid glycoside has been shown to inhibit TNF-α-induced NF-κB transcriptional activity and activate PPAR transcriptional activity.[6]
Q2: I am planning an in vitro experiment. What is the appropriate vehicle control for this compound?
A2: The choice of a vehicle control depends on the solvent used to dissolve the compound. Due to its phenolic nature, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in aqueous media for cell culture or biochemical assays. The vehicle control should be the final concentration of the solvent used in the experimental setup. For example, if you dissolve your compound in DMSO and then dilute it in cell culture media to a final DMSO concentration of 0.1%, your vehicle control should be cells treated with 0.1% DMSO in media. It is crucial to ensure that the final solvent concentration is non-toxic to the cells or does not interfere with the assay.
Q3: What are suitable positive controls for an antioxidant assay with this compound?
A3: Several well-established antioxidants can be used as positive controls in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The choice of positive control can depend on the specific assay and the expected potency. Commonly used positive controls include:
-
Ascorbic Acid (Vitamin C): A widely used water-soluble antioxidant.[7][8][9]
-
Trolox: A water-soluble analog of Vitamin E.
-
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Synthetic antioxidants commonly used as food preservatives.[10][11]
-
Resveratrol: A natural polyphenol with known antioxidant properties.[9][12]
It is recommended to use a positive control that has a well-characterized response in your specific assay system.
Q4: I am investigating the anti-inflammatory effects of this compound. What negative and positive controls should I consider?
A4: For anti-inflammatory studies, your controls will depend on the specific pathway and markers you are investigating.
-
Negative Control: This is typically your vehicle-treated control group where no inflammatory stimulus is added. This group represents the basal level of inflammatory markers.
-
Vehicle Control + Inflammatory Stimulus: This group is treated with the vehicle and the inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α)). This serves as your baseline for the inflammatory response.
-
Positive Control: A known anti-inflammatory agent should be used as a positive control. The choice will depend on the specific inflammatory pathway being studied. For example:
-
Dexamethasone: A potent corticosteroid that inhibits the expression of many inflammatory genes.
-
Specific pathway inhibitors: If you are studying a particular signaling pathway, such as the NF-κB pathway, a known inhibitor of that pathway can be used as a positive control.
-
Q5: My experiment is not working as expected. What are some general troubleshooting steps?
A5: Reproducibility issues are common in research.[14] Here are some troubleshooting steps:
-
Re-check Calculations and Concentrations: Ensure that all your stock solutions and working concentrations are correct.
-
Compound Integrity: Verify the purity and stability of your this compound. Consider if it may have degraded during storage.
-
Reagent and Media Quality: Ensure that all your reagents, solvents, and cell culture media are not expired and have been stored correctly.[14]
-
Positive and Negative Controls: The behavior of your controls is critical for interpreting your results. If your positive control is not showing the expected effect, or your negative control shows an unexpected effect, it could indicate a problem with your assay setup, reagents, or cell health.[15]
-
Experimental Conditions: Double-check incubation times, temperatures, and other experimental parameters.
-
Start Fresh: If the issue persists, consider preparing fresh solutions and reagents from scratch.
Quantitative Data Summary
The following table summarizes the reported IC50 and EC50 values for common positive controls used in relevant assays. These values can serve as a reference for your own experiments.
| Assay Type | Positive Control | Reported IC50 / EC50 (µM) | Reference |
| DPPH Radical Scavenging | L-Ascorbic acid | 22.5 | [9] |
| DPPH Radical Scavenging | Resveratrol | 25.0 | [9] |
| DPPH Radical Scavenging | Myricetin | ~13.7 (4.68 µg/mL) | [13] |
| Peroxynitrite Scavenging | Penicillamine | 2.38 | [16] |
| Hepatoprotective (Tacrine-induced cytotoxicity) | Silybin | 69.0 (EC50) | [9] |
| Hepatoprotective (Tacrine-induced cytotoxicity) | Silychristin | 82.7 (EC50) | [9] |
| Urease Inhibition | Hydroxyurea | 77.4 | [17] |
| NF-κB Inhibition (TNF-α induced) | (related diarylheptanoid) | 9.4 | [6] |
| PPAR Activation | (related diarylheptanoid) | 9.9 (EC50) | [6] |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol outlines a general procedure for assessing the antioxidant activity of this compound using the DPPH assay in a 96-well plate format.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic Acid, Myricetin)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol. Store in the dark.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., DMSO, methanol).
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of your chosen positive control (e.g., Ascorbic Acid) in an appropriate solvent.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in methanol to achieve a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of the 96-well plate.
-
Add 100 µL of the different concentrations of your test compound and positive control to their respective wells in triplicate.
-
For the blank (negative control), add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Visualizations
Experimental Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for in vitro screening of bioactive compounds.
Potential Signaling Pathway Modulation by a Diarylheptanoid
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a diarylheptanoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,7bis(3,4dihydroxyphenyl)heptane3,5diyl diacetate — TargetMol Chemicals [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. In vitro peroxynitrite scavenging activity of diarylheptanoids from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro biological evaluation and in silico studies of linear diarylheptanoids from Curcuma aromatica Salisb. as urease inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of Diarylheptanoids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of diarylheptanoids using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for diarylheptanoids.
Question: My ¹H NMR spectrum is too complex, with severe signal overlap in the aromatic and aliphatic regions. How can I resolve these signals?
Answer: Signal overlap is a common challenge with diarylheptanoids due to the presence of two aromatic rings and a seven-carbon chain. Here are several strategies to resolve overlapping peaks:
-
Change the Deuterated Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the positions of signals, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts in nearby protons.
-
Vary the Temperature: For molecules with conformational flexibility (rotamers), acquiring the spectrum at a higher temperature can sometimes average out different conformations, leading to sharper, more resolved signals.
-
Utilize 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment spreads the proton signals across a second dimension based on the chemical shift of the carbon they are directly attached to. Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for separating overlapping proton signals.
-
1D TOCSY (Total Correlation Spectroscopy): If a single proton within a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other protons within the same coupled network, creating a much simpler sub-spectrum.
-
Question: I am observing very broad peaks in my spectrum. What could be the cause and how can I fix it?
Answer: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Low Solubility/Sample Aggregation: If the compound is not fully dissolved or is aggregating, it can lead to broad lines. Try using a different solvent in which the compound is more soluble or acquiring the spectrum at a slightly elevated temperature.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and filter the sample into the NMR tube.
-
Chemical Exchange: The molecule might be undergoing conformational exchange on a timescale similar to the NMR experiment. As mentioned, changing the temperature can help sharpen these signals.
Question: How can I confirm if a peak in my spectrum corresponds to an -OH or -NH proton?
Answer: Protons attached to heteroatoms like oxygen or nitrogen are "exchangeable" and have characteristic behaviors.
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The peak corresponding to the -OH or -NH proton will disappear or significantly decrease in intensity because the protons exchange with deuterium, which is not observed in ¹H NMR.
-
Appearance: These peaks are often broader than C-H signals and typically do not show clear coupling patterns.
Question: My sample is not soluble in standard solvents like CDCl₃. What are my options?
Answer: Diarylheptanoids can have varying polarity. If solubility in chloroform-d is an issue, try more polar solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the choice of solvent will affect the chemical shifts of your compound.
Frequently Asked Questions (FAQs)
Question: What is the general strategy for elucidating the structure of a diarylheptanoid using NMR?
Answer: A systematic approach combining 1D and 2D NMR experiments is essential. The general workflow involves:
-
¹H and ¹³C NMR: Obtain basic 1D spectra to identify the number and types of protons and carbons. The ¹H NMR provides information on chemical environment, integration (proton count), and coupling patterns. The ¹³C NMR indicates the number of unique carbon atoms.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). This is crucial for piecing together the heptane chain and identifying adjacent protons on the aromatic rings.
-
HSQC (or HMQC): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond correlation). It is invaluable for assigning carbon signals based on their known proton assignments and for resolving proton signal overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is critical for connecting different fragments of the molecule, such as linking the heptane chain to the aromatic rings and identifying quaternary (non-protonated) carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry and conformation of the molecule.
Question: How do I use HMBC to connect the heptane chain to the aromatic rings?
Answer: Look for long-range correlations between the protons at the ends of the heptane chain (H-1 and H-7) and the carbons of the aromatic rings. For example, you would expect to see an HMBC correlation from the H-1 protons to carbons within one of the aromatic rings (e.g., C-1', C-2', C-6'). Similarly, correlations from H-7 to the carbons of the second aromatic ring will establish the other connection.
Question: What are the typical chemical shift ranges for diarylheptanoid protons?
Answer: While exact values depend on the specific structure, substitution patterns, and solvent, some general ranges can be expected:
-
Aromatic Protons (Ar-H): Typically appear in the range of δ 6.5-7.5 ppm. The specific pattern (e.g., doublet, triplet, doublet of doublets) will depend on the substitution of the ring.
-
Heptane Chain Protons (-CH₂-, -CH-): These aliphatic protons usually resonate between δ 1.5-3.0 ppm. Protons adjacent to the aromatic rings (at C-1 and C-7) or next to carbonyls/hydroxyl groups will be shifted further downfield.
-
Methine Protons on Oxygenated Carbons (-CH-O-): These typically appear in the δ 3.5-4.5 ppm range.
-
Methoxy Protons (-OCH₃): If present on the aromatic rings, these will appear as sharp singlets around δ 3.7-3.9 ppm.
Data Presentation: Representative NMR Data
The following table summarizes representative ¹H and ¹³C NMR chemical shift ranges for a generic linear diarylheptanoid skeleton. Actual values will vary based on substitution and stereochemistry.
| Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.5 - 2.8 (t) | 30 - 35 |
| 2 | 1.5 - 1.8 (m) | 28 - 32 |
| 3 | 3.8 - 4.2 (m) * | 65 - 75 * |
| 4 | 1.6 - 1.9 (m) | 40 - 45 |
| 5 | 3.8 - 4.2 (m) * | 65 - 75 * |
| 6 | 1.5 - 1.8 (m) | 28 - 32 |
| 7 | 2.5 - 2.8 (t) | 30 - 35 |
| 1' | - | 130 - 145 |
| 2'/6' | 6.8 - 7.2 (d) | 125 - 130 |
| 3'/5' | 6.6 - 7.0 (d) | 115 - 120 |
| 4' | - | 150 - 160 |
| 1'' | - | 130 - 145 |
| 2''/6'' | 6.8 - 7.2 (d) | 125 - 130 |
| 3''/5'' | 6.6 - 7.0 (d) | 115 - 120 |
| 4'' | - | 150 - 160 |
**Note: Values for positions 3 and 5 are shown for a hydroxylated heptane chain. If a ketone is present (e.g., at C-3), the adjacent protons (H-2, H-4) will be shifted downfield, and the
"minimizing batch-to-batch variation in Curcuma comosa extracts"
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing batch-to-batch variation in Curcuma comosa extracts. It includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key quality control parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in Curcuma comosa extracts?
A1: Batch-to-batch variation in C. comosa extracts stems from multiple factors throughout the production and analysis workflow. These can be broadly categorized as:
-
Botanical Factors: Genetic differences between plant cultivars, the geographical location and cultivation conditions, and the age and time of rhizome harvesting can significantly alter the phytochemical profile.[1]
-
Processing and Storage: Post-harvest handling, such as slicing, drying methods, and storage conditions, can lead to degradation or alteration of bioactive compounds. Inadequate drying can result in higher moisture content, affecting extraction efficiency and stability.[2][3]
-
Extraction Parameters: The choice of solvent (e.g., n-hexane vs. ethanol), solvent-to-solid ratio, extraction time, temperature, and method (e.g., maceration, Soxhlet) dramatically influences the yield and composition of the final extract.[4][5]
-
Analytical Procedures: Variations in sample preparation, instrument calibration, and chromatographic conditions can introduce analytical errors, leading to perceived rather than actual batch differences.
Q2: What are the key bioactive compounds in Curcuma comosa that should be monitored for quality control?
A2: The primary bioactive constituents of Curcuma comosa are a group of phytoestrogenic compounds known as diarylheptanoids .[6][7] Unlike Curcuma longa (turmeric), which is known for curcuminoids, C. comosa is characterized by these unique structures. Key diarylheptanoids to monitor include:
-
(3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) : Often the most abundant diarylheptanoid, known for its potent estrogenic-like activity.[6]
-
(3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol (ASPP 092) : A phenolic diarylheptanoid with significant antioxidant and anti-inflammatory properties.[8][9][10]
-
(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one : Another key diarylheptanoid used for standardizing extracts due to its estrogenic-like effects.[4]
Standardization efforts should focus on quantifying one or more of these marker compounds to ensure consistency.[4]
Q3: How does the choice of extraction solvent (e.g., n-hexane vs. ethanol) impact the final extract?
A3: The polarity of the extraction solvent is critical in determining the chemical profile of the extract.
-
n-Hexane: Being a non-polar solvent, n-hexane is highly effective for extracting non-phenolic diarylheptanoids, such as (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol.[4][11] This results in a more selective, oily extract.
-
Ethanol: As a polar solvent, ethanol extracts a broader spectrum of compounds. This includes both non-phenolic and phenolic diarylheptanoids, as well as other classes of compounds like flavonoids and tannins.[5][12] Ethanol extracts are often used when a wider range of the plant's constituents is desired.
Therefore, the choice of solvent must be consistent with the intended application and the specific bioactive compounds being targeted.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of C. comosa.
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent Crude Extract Yield | 1. Variable Moisture Content: Raw rhizome material has inconsistent moisture levels.[2] 2. Inefficient Extraction: Solvent-to-solid ratio is too low, or extraction time is insufficient. 3. Particle Size Variation: Inconsistent grinding of dried rhizomes affects solvent penetration. | 1. Standardize Drying: Dry rhizomes to a consistent moisture content (e.g., <11% w/w) and verify using a loss on drying test.[3][13] 2. Optimize & Fix Parameters: Ensure a sufficient solvent volume and a validated extraction duration. For example, in Soxhlet extraction, continue until the solvent runs clear.[4] 3. Control Particle Size: Use a standardized sieve size to ensure uniform particle distribution before extraction. |
| HPLC: Shifting Retention Times for Diarylheptanoid Peaks | 1. Mobile Phase Issues: Incorrect composition, degradation, or dissolved gases in the mobile phase.[14] 2. Temperature Fluctuations: The ambient temperature of the column is not stable.[15] 3. Column Degradation: The stationary phase is aging or contaminated.[14] | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily, filter through a 0.22 µm filter, and degas thoroughly before use.[14] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 35 °C) to ensure reproducible chromatography.[16] 3. Implement Column Care: Use a guard column and implement a regular column washing protocol with a strong solvent (e.g., isopropanol) to remove contaminants.[17][18] |
| HPLC: Inconsistent Peak Areas/Heights for Marker Compounds | 1. Raw Material Variability: The concentration of diarylheptanoids in the raw rhizome is different between batches.[1] 2. Sample Preparation Error: Inaccurate weighing or dilution of the extract sample. 3. Injector Issues: Inconsistent injection volume due to air bubbles or worn seals in the autosampler.[18] | 1. Qualify Raw Material: Source rhizomes from a qualified supplier with consistent cultivation and harvesting practices. Perform Thin Layer Chromatography (TLC) or HPLC fingerprinting on the raw material before extraction.[3] 2. Use Calibrated Equipment: Ensure analytical balances and pipettes are properly calibrated. Prepare samples carefully and consistently. 3. System Maintenance: Regularly prime the injector to remove air bubbles and perform routine maintenance on pump and injector seals.[19] |
| HPLC: Broad or Tailing Peaks | 1. Column Overload: Injecting a sample that is too concentrated.[14] 2. Mismatched Solvents: The sample is dissolved in a solvent much stronger than the mobile phase.[15] 3. Column Contamination: Strongly retained compounds from previous injections are interfering.[18] | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[15] 3. Flush the Column: Flush the column with a strong solvent sequence (e.g., methanol, acetonitrile, isopropanol) to remove contaminants.[17] |
Data Presentation
Table 1: Recommended Physicochemical Quality Parameters for Curcuma comosa Raw Material
This table provides a summary of key quality control parameters for the raw rhizome material, based on pharmacognostic studies. Adhering to these specifications is the first step in minimizing batch-to-batch variation.
| Parameter | Specification Range | Reference |
| Foreign Matter | < 1% w/w | [3][13] |
| Loss on Drying (Moisture) | < 11% w/w | [3][13] |
| Total Ash | < 14% w/w | [3][13] |
| Acid-Insoluble Ash | < 3% w/w | [3][13] |
| Ethanol-Soluble Extractive | 7.6 - 40.7% w/w | [3][13] |
| Water-Soluble Extractive | 14.0 - 24.6% w/w | [2][3] |
Experimental Protocols
Protocol 1: Standardized n-Hexane Extraction of C. comosa
This protocol is based on methods used to produce extracts rich in non-polar diarylheptanoids.[4]
-
Preparation of Raw Material:
-
Ensure dried C. comosa rhizomes meet the quality parameters outlined in Table 1.
-
Grind the dried rhizomes into a coarse powder using a mechanical mill. Pass the powder through a standardized sieve (e.g., 20-mesh) to ensure uniform particle size.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the powdered rhizome and place it into a cellulose thimble.
-
Place the thimble into the main chamber of a Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane and a condenser.
-
Heat the flask using a heating mantle to a temperature that allows for a consistent cycle rate (e.g., 4-6 cycles per hour).
-
Continue the extraction process for approximately 8-12 hours, or until the solvent in the siphon arm runs clear and colorless.
-
-
Solvent Evaporation:
-
After extraction is complete, allow the apparatus to cool.
-
Transfer the n-hexane solution from the flask to a pre-weighed container.
-
Remove the n-hexane using a rotary vacuum evaporator at a controlled temperature (e.g., 40-45 °C) to avoid thermal degradation of the diarylheptanoids.
-
-
Final Processing and Storage:
-
Once the solvent is fully evaporated, a brown-yellow oily extract will remain.[4]
-
Place the container in a vacuum desiccator for several hours to remove any residual solvent.
-
Weigh the final extract to calculate the yield.
-
Store the extract in an airtight, light-resistant container at 4 °C to maintain stability.[4]
-
Protocol 2: HPLC-UV Analysis for Quantification of Marker Diarylheptanoids
This protocol provides a general framework for the quantitative analysis of diarylheptanoids in C. comosa extracts.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1.0 mg of a reference standard (e.g., (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one) and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to make a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh 10 mg of the C. comosa extract and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water is common. A starting point could be Acetonitrile:Water (60:40 v/v).[20] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[16]
-
Detection Wavelength: Diarylheptanoids can be detected at various wavelengths; 214 nm or 262 nm can be used as starting points for method development.[20][21]
-
Injection Volume: 10 µL.[16]
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.995.
-
Inject the sample solution in triplicate.
-
Identify the peak corresponding to the marker compound by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the marker compound in the extract using the regression equation from the standard curve. The final content can be expressed as mg per gram of extract.
-
Visualizations
Workflow for Minimizing Batch-to-Batch Variation
Caption: A workflow diagram illustrating critical control points for minimizing variation in C. comosa extract production.
Signaling Pathway Modulation by a C. comosa Diarylheptanoid
Caption: Inhibition of the NF-κB inflammatory pathway by Compound 092, a diarylheptanoid from C. comosa.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. Curcuma comosa improves learning and memory function on ovariectomized rats in a long-term Morris water maze test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and In Vitro Evaluation of Mucoadhesive Sustained Release Gels of Phytoestrogen Diarylheptanoids from Curcuma comosa for Vaginal Delivery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diarylheptanoids, new phytoestrogens from the rhizomes of Curcuma comosa: Isolation, chemical modification and estrogenic activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 17. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mastelf.com [mastelf.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Related Diarylheptanoids
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid with potential therapeutic applications. While specific validation data for this exact molecule is not extensively published, this guide draws upon established and validated methods for structurally similar diarylheptanoids to provide a reliable framework for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and High-Performance Thin-Layer Chromatography (HPTLC). These methods are widely used for the analysis of diarylheptanoids due to their specificity, sensitivity, and reproducibility.
Comparison of Validated Analytical Methods
The choice of an analytical method depends on various factors, including the sample matrix, the required level of sensitivity, and the available instrumentation. Below is a summary of typical validation parameters for HPLC-DAD and HPTLC methods based on data from related diarylheptanoids.[1][2]
| Parameter | HPLC-DAD | HPTLC with Densitometry |
| Principle | Chromatographic separation based on polarity, followed by detection via UV-Vis absorbance. | Separation on a high-performance TLC plate, followed by densitometric quantification. |
| Linearity (R²) | > 0.999[2] | > 0.99[1] |
| Limit of Detection (LOD) | 0.06–0.22 µg/mL[2] | 8 ng/spot[1] |
| Limit of Quantification (LOQ) | 0.18–0.69 µg/mL[2] | 25 ng/spot[1] |
| Accuracy (% Recovery) | 98.35–103.90%[2] | Typically within 95-105% |
| Precision (% RSD) | < 2%[2] | Typically < 5% |
| Selectivity | High, based on retention time and UV spectrum. | Moderate, based on Rf value and derivatization. |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of diarylheptanoids.
High-Performance Liquid Chromatography (HPLC) with DAD Detection
This method is suitable for the accurate quantification of this compound in various samples, including raw materials and finished products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column compartment, and a diode-array detector.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Luna C18, 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[2]
-
Gradient Program: A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: Diode-array detection allows for monitoring at multiple wavelengths; a common wavelength for diarylheptanoids is around 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
HPTLC offers a high-throughput alternative for the quantification of diarylheptanoids and is particularly useful for the quality control of herbal extracts.
Instrumentation:
-
HPTLC applicator, developing chamber, TLC plate heater, and a TLC scanner with a densitometer.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a suitable ratio (e.g., 5:4:1, v/v/v).
-
Application: Apply the samples and standards as bands of a specific width using an automated applicator.
-
Development: Develop the plate in a saturated developing chamber to a specific distance.
-
Drying: Dry the plate after development.
-
Derivatization (if necessary): Spray the plate with a suitable reagent (e.g., vanillin-sulfuric acid) and heat to visualize the spots.[1]
-
Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance of the analyte.
Sample Preparation:
-
Prepare extracts of the sample in a suitable solvent.
-
Apply known concentrations of the standard and the sample extracts to the HPTLC plate.
Visualizations
To further clarify the processes and concepts involved in the validation of analytical methods, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For researchers, scientists, and drug development professionals, understanding the structural nuances of complex molecules is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, offering insights into its characterization and placing it in the context of alternative analytical techniques.
Diarylheptanoids, a class of natural products, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Accurate identification and structural elucidation of these compounds are crucial for further research and development. While specific fragmentation data for this compound is not extensively documented, this guide synthesizes established fragmentation patterns of similar diarylheptanoids to predict its behavior under mass spectrometric analysis. This predicted pattern is then compared with other analytical methodologies to provide a comprehensive overview for researchers.
Predicted Mass Spectrometry Fragmentation Pattern
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural characterization of diarylheptanoids.[1][2][3][4] Based on studies of analogous compounds isolated from sources like Alpinia officinarum, a proposed fragmentation pathway for this compound in positive ion mode ESI-MS/MS is outlined below.
The fragmentation of the protonated molecule [M+H]⁺ would likely involve initial water losses from the hydroxyl groups on the heptane chain, followed by cleavages of the C-C bonds within the heptane backbone. Characteristic fragment ions are expected to arise from the cleavage of the bonds adjacent to the hydroxyl groups and the benzylic positions.
Key Predicted Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss/Fragmentation |
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule from a hydroxyl group. |
| [M+H]⁺ | [M+H - 2H₂O]⁺ | Sequential loss of two water molecules. |
| [M+H]⁺ | Variable | Cleavage of the heptane chain, leading to the formation of tropylium-like ions and other stabilized carbocations. Specific fragment ions at m/z 91, 105, and 117 are often characteristic of diarylheptanoids.[2][3][4] |
| [M+H]⁺ | Variable | Fragments corresponding to the substituted phenyl moieties. |
Comparative Analysis of Analytical Techniques
While mass spectrometry provides detailed structural information, other analytical techniques offer complementary data for the comprehensive analysis of diarylheptanoids.
| Analytical Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity, provides detailed structural information.[1] | Requires specialized equipment and expertise. |
| HPLC-DAD | Separation by high-performance liquid chromatography with detection by a diode array detector. | Robust, quantitative, and widely available.[5][6] | Provides limited structural information based on UV-Vis spectra. |
| HPTLC | Separation on a high-performance thin-layer chromatography plate with densitometric detection. | High throughput, cost-effective, and suitable for screening.[7] | Lower resolution and sensitivity compared to HPLC and LC-MS. |
| NMR Spectroscopy | Nuclear magnetic resonance provides detailed information on the chemical structure and stereochemistry. | Unambiguous structure elucidation. | Lower sensitivity, requires pure compounds, and is time-consuming. |
Experimental Protocols
A generalized experimental protocol for the analysis of diarylheptanoids using UPLC-MS/MS is provided below. This protocol is based on methodologies reported for the analysis of similar compounds.[1]
Sample Preparation:
-
Extract the plant material (e.g., rhizomes of Alpinia officinarum) with a suitable solvent such as methanol or ethanol.
-
Concentrate the extract under reduced pressure.
-
Redissolve the residue in the initial mobile phase for LC analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
UPLC-Q-TOF-MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is common.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for diarylheptanoids.
-
MS/MS Analysis: Data-dependent acquisition (DDA) is often employed to trigger MS/MS scans for the most abundant precursor ions.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of diarylheptanoids from natural sources.
Caption: A generalized workflow for the extraction and analysis of diarylheptanoids.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the research question. The following diagram illustrates the logical relationship between different analytical methods for the study of diarylheptanoids.
Caption: Relationship between analytical techniques for diarylheptanoid analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.ncat.edu [profiles.ncat.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Diarylheptanoids from Diverse Curcuma Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Curcuma presents a rich source of bioactive diarylheptanoids. This guide offers an objective comparison of the diarylheptanoid profiles across various Curcuma species, supported by experimental data, to aid in the identification of promising candidates for further investigation.
Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, are abundant in the rhizomes of many Curcuma species.[1] These compounds, including the well-known curcuminoids, have garnered significant attention for their diverse pharmacological activities.[2] Understanding the qualitative and quantitative variations in diarylheptanoid content among different Curcuma species is crucial for targeted drug discovery and development. This guide provides a comparative overview of diarylheptanoids found in prominent Curcuma species, details the experimental protocols for their analysis, and illustrates the key signaling pathways they modulate.
Comparative Quantitative Analysis of Diarylheptanoids
The concentration and composition of diarylheptanoids can vary significantly between different Curcuma species. This variation influences their potential therapeutic applications. The following tables summarize the quantitative data for key diarylheptanoids identified in Curcuma longa, Curcuma zedoaria, Curcuma aromatica, Curcuma phaeocaulis, and Curcuma kwangsiensis. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in plant origin, age, and extraction and analytical methodologies.
Table 1: Quantitative Content of Major Diarylheptanoids in Different Curcuma Species (mg/g of dry rhizome)
| Diarylheptanoid | Curcuma longa | Curcuma zedoaria | Curcuma aromatica | Curcuma phaeocaulis | Curcuma kwangsiensis |
| Curcumin | 1.599 - 84.42[3] | 0.50 - 0.73 | Data not available | Present (quantification not specified)[4] | Present (quantification not specified)[5][6] |
| Demethoxycurcumin | 2.169 - 59.32[3] | 0.23 - 1.43 | Data not available | Present (quantification not specified)[4] | Present (quantification not specified)[5][6] |
| Bisdemethoxycurcumin | 2.812 - 43.66[3] | 0.12 - 0.44 | Data not available | Present (quantification not specified)[4] | Present (quantification not specified)[5][6] |
| Other Diarylheptanoids | 16 identified[7] | Data not available | 13 identified[5] | 9 identified[4] | 18 identified[5][6] |
Note: "Present" indicates that the compound has been identified in the species, but quantitative data was not found in the reviewed literature.
Experimental Protocols
Accurate and reproducible quantification of diarylheptanoids is essential for comparative studies. The following sections detail standardized methodologies for the extraction and analysis of these compounds from Curcuma rhizomes.
Extraction of Diarylheptanoids
A generalized protocol for the extraction of diarylheptanoids from Curcuma rhizomes is outlined below. This method is a synthesis of procedures described in the scientific literature.[8]
Workflow for Diarylheptanoid Extraction
Caption: Workflow for the extraction of diarylheptanoids.
Detailed Steps:
-
Sample Preparation: Air-dry fresh Curcuma rhizomes in the shade and grind them into a fine powder.
-
Extraction: Macerate the powdered rhizome with a suitable organic solvent (e.g., 95% ethanol, methanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive extraction.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Fractionation (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Isolation (Optional): Individual diarylheptanoids can be isolated from the enriched fractions using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of diarylheptanoids.[9][10]
Workflow for HPLC Analysis of Diarylheptanoids
Caption: Workflow for HPLC analysis of diarylheptanoids.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with a mixture of (A) water with 0.1% formic acid or acetic acid and (B) acetonitrile or methanol.[9] A common gradient starts with a higher proportion of A, gradually increasing the proportion of B to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant to the diarylheptanoids of interest (e.g., 280 nm for a general profile and 425 nm specifically for curcuminoids).[8]
-
Quantification: External standard calibration curves are constructed by injecting known concentrations of pure diarylheptanoid standards. The concentration of the analytes in the samples is then determined from these curves.
Modulation of Signaling Pathways
Diarylheptanoids from Curcuma species exert their biological effects by modulating various cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and STAT3 signaling cascades, which are critically involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in the inflammatory response. Its aberrant activation is implicated in numerous chronic diseases. Curcumin and other diarylheptanoids have been shown to inhibit the NF-κB pathway at multiple levels.[11][12][13][14]
NF-κB Signaling Pathway Inhibition by Diarylheptanoids
Caption: Inhibition of the NF-κB signaling pathway.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Diarylheptanoids have been identified as potent inhibitors of the STAT3 signaling pathway.[4][15][16]
STAT3 Signaling Pathway Inhibition by Diarylheptanoids
Caption: Inhibition of the STAT3 signaling pathway.
This comparative guide highlights the diversity of diarylheptanoids within the Curcuma genus and provides a framework for their systematic investigation. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to unlock the full therapeutic potential of these remarkable natural compounds. Further quantitative studies on a wider range of diarylheptanoids across more Curcuma species are warranted to build a more comprehensive understanding of their distribution and bioactivity.
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Diarylheptanoids from Curcuma phaeocaulis Suppress IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diarylheptanoids from Curcuma kwangsiensis and their inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two phenolic compounds: 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid found in plants such as Curcuma comosa and Tacca plantaginea, and curcumin, the principal curcuminoid of turmeric (Curcuma longa). This comparison is based on available experimental data for their antioxidant, anti-inflammatory, and anticancer properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and curcumin. It is important to note that direct comparative studies for this compound are limited. Therefore, data for some of its activities are inferred from studies on structurally similar diarylheptanoids.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Data not available for the specific compound. However, a phenolic diarylheptanoid from Curcuma comosa exhibited high antioxidant activity, comparable to Vitamin C. | [1] |
| Curcumin | DPPH Radical Scavenging | 3.20 µg/mL | [2] |
| DPPH Radical Scavenging | 32.86 µM | [3] | |
| DPPH Radical Scavenging | 53 µM | [1] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound 3-O-β-D-glucopyranoside | - | TNF-α-induced NF-κB transcriptional activity inhibition | 9.4 µM | [4] |
| Curcumin | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition (LPS-induced) | 11.0 ± 0.59 µM | [5] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | - | Cytotoxicity | Data not available for the specific compound against MCF-7 cells. However, diarylheptanoids from Tacca chantrieri have shown cytotoxic activities against various cancer cell lines. | [6] |
| Curcumin | MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay) | 1.32 ± 0.06 µM | [7] |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay) | 20 µM (48h) | [8] | |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay) | 44.61 µM | [9] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 75 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Test compounds are prepared in a series of concentrations in a suitable solvent (e.g., methanol or DMSO).
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared containing the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours).
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
The absorbance is measured at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating the biological activities of these compounds.
Caption: Experimental workflow for evaluating biological activity.
Caption: NF-κB signaling pathway inhibition.
Caption: PPAR signaling pathway activation.
Conclusion
Both this compound and curcumin demonstrate significant potential as bioactive compounds with antioxidant, anti-inflammatory, and anticancer properties. Curcumin is extensively studied, with a wealth of quantitative data supporting its efficacy across various assays. This compound, while less characterized, shows potent anti-inflammatory activity through the inhibition of NF-κB and activation of PPAR signaling pathways. The available data on related diarylheptanoids suggest it likely possesses strong antioxidant and anticancer effects as well.
Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative and anticancer effects of Tacca chantrieri extract enhancing cisplatin sensitivity in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
"comparison of the phytoestrogenic potency of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and genistein"
A direct comparative study on the phytoestrogenic potency of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and the well-documented isoflavone, genistein, is not available in current scientific literature. However, to provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will focus on a closely related and well-researched diarylheptanoid from Curcuma comosa, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (hereafter referred to as DPHD), as a proxy for the requested diarylheptanoid. This guide will objectively compare the phytoestrogenic performance of DPHD with genistein, supported by available experimental data.
Executive Summary
Genistein, a soy-derived isoflavone, is a well-established phytoestrogen with a considerable body of research detailing its estrogenic activity. Diarylheptanoids, a class of compounds found in plants of the ginger family, such as Curcuma comosa, are also recognized for their phytoestrogenic properties. This guide presents a comparative overview of the estrogenic potency of DPHD, a representative diarylheptanoid, and genistein, focusing on their interaction with estrogen receptors and their effects in both in vitro and in vivo models.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the phytoestrogenic potency of DPHD and genistein.
Table 1: In Vitro Estrogenic Activity
| Compound | Assay Type | Cell Line | Endpoint | Result |
| DPHD | Yeast-based reporter assay | Saccharomyces cerevisiae | β-galactosidase activity | Relative potency of 4% compared to 17β-estradiol[1] |
| Genistein | E-Screen (Cell Proliferation) | MCF-7 | Cell proliferation | Proliferative effects similar to 1 nM estradiol at a concentration of 100 nM[2] |
| Genistein | Estrogen Receptor Binding Assay | Human Estrogen Receptor | IC50 | 5 x 10-7 M for 50% inhibition of [3H]estradiol binding[3] |
| Genistein | Reporter Gene Assay | MCF-7 | pS2 gene expression | Induced expression at concentrations as low as 1 µM[2] |
Table 2: In Vivo Estrogenic Activity
| Compound | Animal Model | Assay Type | Endpoint | Result |
| DPHD | Immature ovariectomized rat | Uterotrophic assay | Uterine weight | Elicited uterotrophic activity |
| Genistein | Ovariectomized athymic mice | Uterotrophic assay | Uterine weight | Increased uterine weights at 750 ppm in the diet[2] |
| Genistein | Ovariectomized athymic mice | Tumor growth | MCF-7 xenograft growth | Enhanced tumor growth at 750 ppm in the diet[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Yeast-Based Estrogen Receptor Assay (for DPHD)
This assay utilizes a recombinant yeast strain (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (ERα), a coactivator (TIF2), and a reporter gene (β-galactosidase) under the control of an estrogen-responsive element (ERE).
-
Metabolic Activation : Diarylheptanoids are incubated with a rat liver S9-fraction to facilitate metabolic activation, which has been shown to enhance their estrogenic efficiency.[1]
-
Yeast Culture : The recombinant yeast is cultured in a suitable medium until it reaches the logarithmic growth phase.
-
Treatment : The yeast culture is then treated with various concentrations of the metabolically activated DPHD or the reference compound, 17β-estradiol.
-
Incubation : The treated cultures are incubated for a defined period to allow for ER activation and subsequent reporter gene expression.
-
β-galactosidase Assay : The activity of the expressed β-galactosidase is quantified using a colorimetric substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The intensity of the color produced is proportional to the estrogenic activity of the compound.
MCF-7 Cell Proliferation Assay (E-Screen) (for Genistein)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent human breast cancer cells (MCF-7).
-
Cell Culture : MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum. Prior to the assay, the cells are deprived of estrogen by culturing them in a phenol red-free medium with charcoal-stripped serum.
-
Treatment : The estrogen-deprived cells are then treated with various concentrations of genistein or the positive control, 17β-estradiol.
-
Incubation : The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Proliferation : Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
Estrogen Receptor Binding Assay (for Genistein)
This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the estrogen receptor.
-
Receptor Source : A source of estrogen receptors is prepared, usually from the cytosol of target tissues (e.g., rat uterus) or from cells overexpressing the receptor.
-
Incubation : The receptor preparation is incubated with a fixed concentration of [3H]17β-estradiol and varying concentrations of the competitor compound (genistein).
-
Separation : After incubation, the receptor-bound and free radioligand are separated using techniques like dextran-coated charcoal or hydroxylapatite.
-
Quantification : The amount of radioactivity in the bound fraction is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.[3]
Mandatory Visualizations
Signaling Pathway of Estrogen Receptor Activation
Caption: Estrogen receptor signaling pathway initiated by phytoestrogens.
Experimental Workflow for In Vitro Estrogenic Activity Assessment
Caption: General experimental workflow for in vitro estrogenic activity assays.
References
- 1. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the estrogen receptor binding affinity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the estrogen receptor (ER) binding affinity of various phytoestrogens, with a focus on diarylheptanoids isolated from Curcuma comosa. While direct experimental data on the estrogen receptor binding affinity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is not currently available in the public domain, this guide offers a comprehensive overview of the binding affinities of structurally related compounds and other well-characterized phytoestrogens. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this area.
Comparative Estrogen Receptor Binding Affinity
The following table summarizes the estrogen receptor binding affinities of several diarylheptanoids and other common phytoestrogens compared to the endogenous ligand, 17β-estradiol. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Chemical Class | Estrogen Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA, %) | Reference |
| 17β-Estradiol | Steroid | ERα | ~0.1 | 100 | [1] |
| 17β-Estradiol | Steroid | ERβ | ~0.1 | 100 | [1] |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | Diarylheptanoid | ERα | Not Reported | 4% of 17β-estradiol | [2] |
| Genistein | Isoflavone | ERα | ~50 | ~0.2 | [1][3] |
| Genistein | Isoflavone | ERβ | ~5 | ~2 | [1][3] |
| Daidzein | Isoflavone | ERα | >1000 | <0.01 | [1] |
| Daidzein | Isoflavone | ERβ | ~200 | ~0.05 | [1] |
| Coumestrol | Coumestan | ERα | ~10 | ~1 | [1][3] |
| Coumestrol | Coumestan | ERβ | ~1 | ~10 | [1][3] |
| Resveratrol | Stilbene | ERα | >1000 | <0.01 | [1] |
| Resveratrol | Stilbene | ERβ | >1000 | <0.01 | [1] |
Note: The binding affinity of phytoestrogens is generally lower than that of 17β-estradiol. Many phytoestrogens exhibit a preferential binding to ERβ over ERα.[4][5] The estrogenic activity of some diarylheptanoids from Curcuma comosa has been shown to be dependent on metabolic activation.[2]
Experimental Protocols
A standardized method for determining estrogen receptor binding affinity is the competitive radioligand binding assay. This assay quantifies the ability of a test compound to compete with a radiolabeled form of 17β-estradiol for binding to purified estrogen receptors.
Estrogen Receptor Competitive Binding Assay Protocol
This protocol is adapted from established methodologies for determining ER binding affinity.[2]
1. Materials:
-
Estrogen Receptors: Purified recombinant human ERα and ERβ.
-
Radioligand: [³H]17β-estradiol.
-
Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM DTT, and 1 mg/ml BSA).
-
Separation Matrix: Dextran-coated charcoal or hydroxylapatite slurry.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Incubation: In microcentrifuge tubes, combine a fixed concentration of the estrogen receptor, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled 17β-estradiol (non-specific binding).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add the separation matrix (e.g., dextran-coated charcoal) to the incubation mixture to adsorb the unbound radioligand. Centrifuge the tubes to pellet the matrix.
-
Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol.
Workflow for an estrogen receptor competitive binding assay.
Estrogen Receptor Signaling Pathway
Estrogens exert their physiological effects by binding to two main types of estrogen receptors: ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This is known as the classical or genomic signaling pathway. Estrogen receptors can also mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane.
Classical estrogen receptor signaling pathway.
Conclusion
While direct experimental data on the estrogen receptor binding affinity of this compound is lacking, the available information on related diarylheptanoids from Curcuma comosa suggests that this class of compounds exhibits estrogenic activity through an ER-dependent mechanism. The provided comparative data for other phytoestrogens and detailed experimental protocols offer a solid foundation for future research to elucidate the specific binding characteristics of this compound. Further investigation is warranted to determine its precise binding affinity for ERα and ERβ and to fully understand its potential as a modulator of estrogen signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phytoestrogens induce differential estrogen receptor alpha- or Beta-mediated responses in transfected breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
"differential effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on ERα and ERβ"
A comparative analysis of the estrogenic activity of diarylheptanoids, a class of phytoestrogens, reveals differential effects on estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While specific experimental data on 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is limited in the current scientific literature, studies on structurally similar diarylheptanoids isolated from plants such as Curcuma comosa provide valuable insights into their potential as selective estrogen receptor modulators (SERMs). These natural compounds have been shown to interact with estrogen receptors and modulate their activity in a tissue-specific manner.
This guide compares the effects of representative diarylheptanoids on ERα and ERβ, based on available in vitro and in vivo data. The information presented is intended for researchers, scientists, and professionals in drug development.
Comparative Biological Activity of Diarylheptanoids on Estrogen Receptors
Several diarylheptanoids have been investigated for their estrogenic and anti-estrogenic properties. These compounds exhibit a range of activities, from full agonism at ERα to mixed agonist/antagonist profiles, highlighting their potential for development as SERMs.
One diarylheptanoid, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (referred to as D3), has been shown to be an ERα-selective agonist.[1] In vitro studies using MCF-7 breast cancer cells demonstrated that D3 up-regulates estrogen-responsive genes.[1] Further investigations in HepG2 cells transfected with ERα or ERβ showed that D3 and other diarylheptanoids induced transcription primarily through an ERα-driven pathway.[1] In vivo, D3 exhibited uterotrophic activity in mice, a classic indicator of estrogenic action, and this effect was dependent on ERα.[2]
Another diarylheptanoid, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (compound 092), has demonstrated SERM-like activities.[3][4] This compound displayed a biphasic response in HEK-293T cells, acting as an estrogen agonist at low concentrations (0.1–1 μM) and as an antagonist at higher concentrations (10–50 μM) in a luciferase reporter gene assay.[3][4] In MCF-7 cells, compound 092 exhibited anti-estrogenic activity by down-regulating ERα signaling and suppressing estrogen-responsive genes.[3][4] Interestingly, it promoted the differentiation of pre-osteoblastic cells, suggesting a potential application in preventing bone loss.[3][4]
Quantitative Data Summary
The following tables summarize the reported biological activities of key diarylheptanoids on estrogen receptors.
Table 1: In Vitro Estrogenic Activity of Diarylheptanoids
| Compound | Cell Line | Assay | Target Receptor | Concentration | Observed Effect | Reference |
| Diarylheptanoid D3 | MCF-7 | Gene Expression (TFF1, MYC, CTSD) | ERα | 50 μM | Significant increase in mRNA expression, comparable to 1 nM E2 | [1] |
| Diarylheptanoid D3 | HepG2 | Luciferase Reporter Assay (3x-Vit-ERE-TATA-Luc) | ERα | 50 μM | Maximum relative luciferase activity, comparable to 1 nM E2 | [1] |
| Diarylheptanoid D3 | HepG2 | Luciferase Reporter Assay (3x-Vit-ERE-TATA-Luc) | ERβ | Not Active | - | [1] |
| Diarylheptanoid D2 | HepG2 | Luciferase Reporter Assay (3x-Vit-ERE-TATA-Luc) | ERβ | Active | - | [1] |
| Compound 092 | HEK-293T | Luciferase Reporter Assay | ERα/ERβ | 0.1–1 μM | Agonist activity | [3][4] |
| Compound 092 | HEK-293T | Luciferase Reporter Assay | ERα/ERβ | 10–50 μM | Antagonist activity | [3][4] |
| Compound 092 | MCF-7 | Gene Expression | ERα | - | Down-regulation of ERα-signaling and suppression of estrogen-responsive genes | [3][4] |
Table 2: In Vivo Estrogenic Activity of Diarylheptanoid D3
| Compound | Animal Model | Endpoint | Route of Administration | Dose | Observed Effect | Reference |
| Diarylheptanoid D3 | Ovariectomized mice | Uterine weight | - | - | Markedly increased uterine weight and proliferation of uterine epithelium | [1] |
| Diarylheptanoid D3 | Ovariectomized mice | Gene Expression (Lactoferrin) | - | - | Up-regulated lactoferrin gene expression | [1] |
Experimental Protocols
Cell Culture and Transfection
Human breast cancer cells (MCF-7) and human hepatoma cells (HepG2) are commonly used for in vitro estrogenicity assays.[1] Cells are maintained in appropriate media supplemented with fetal bovine serum. For transfection experiments, cells are plated and then transfected with plasmids containing either human ERα or ERβ and an estrogen-responsive element (ERE)-driven luciferase reporter gene (e.g., 3x-Vit-ERE-TATA-Luc) using a suitable transfection reagent.[1]
Luciferase Reporter Gene Assay
Following transfection, cells are treated with the test compounds (e.g., diarylheptanoids) or a vehicle control. 17β-estradiol (E2) is typically used as a positive control, and an ER antagonist like ICI 182,780 is used to confirm receptor-mediated effects.[1] After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The results are often expressed as relative luciferase units (RLU) or as a fold induction over the vehicle control.[2]
Gene Expression Analysis by Real-Time PCR
MCF-7 cells are treated with diarylheptanoids or E2 for a specific duration. Total RNA is then extracted from the cells and reverse-transcribed into cDNA.[1] The expression levels of estrogen-responsive genes such as TFF1 (pS2), progesterone receptor (PGR), MYC, and cathepsin D (CTSD) are quantified using real-time polymerase chain reaction (RT-PCR) with gene-specific primers.[1]
Uterotrophic Assay in Mice
Ovariectomized (OVX) mice are used to assess the in vivo estrogenic activity of compounds.[1] The animals are treated with the test compound (e.g., diarylheptanoid D3) or vehicle control for a specified period. At the end of the treatment period, the uteri are excised and weighed. An increase in uterine weight is a hallmark of estrogenic activity.[1] Histological analysis of the uterine tissue can also be performed to assess epithelial proliferation.[1]
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for diarylheptanoid activation of estrogen receptors.
Experimental Workflow
Caption: Workflow for a typical estrogen receptor reporter gene assay.
References
- 1. Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Natural Estrogenic Compound Diarylheptanoid (D3): In Vitro Mechanisms of Action and in Vivo Uterine Responses via Estrogen Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Estrogen Receptor Modulator (SERM)-like Activities of Diarylheptanoid, a Phytoestrogen from Curcuma comosa, in Breast Cancer Cells, Pre-osteoblast Cells, and Rat Uterine Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
In Vitro Antioxidant Capacity: A Comparative Analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Resveratrol
For Immediate Release
This guide provides a detailed in vitro comparison of the antioxidant capacities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and the well-studied stilbenoid, resveratrol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant potential of these two natural compounds. While extensive quantitative data exists for resveratrol, direct comparative studies and specific IC50 values for this compound are limited in publicly available literature. This guide therefore synthesizes the available data for a closely related diarylheptanoid from Curcuma comosa, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, to provide a valuable comparative perspective.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to scavenge 50% of free radicals in a specific assay. A lower IC50 value signifies a higher antioxidant potency. The following tables summarize reported IC50 values for resveratrol and available antioxidant data for a structurally similar diarylheptanoid isolated from Curcuma comosa.
Table 1: In Vitro Antioxidant Capacity of Resveratrol
| Antioxidant Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference(s) |
| DPPH Radical Scavenging | 15.54 | 68.1 | [1] |
| ABTS Radical Scavenging | 2.86 | 12.5 | [1] |
| FRAP (Ferric Reducing Antioxidant Power) | 5.1 (IC0.5) | 22.3 | [2] |
¹ Molar mass of Resveratrol: 228.24 g/mol
Table 2: In Vitro Antioxidant Capacity of 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (from Curcuma comosa)
| Antioxidant Assay | Result | Reference(s) |
| DPPH Radical Scavenging | Antioxidant activity (IC50) similar to Vitamin C. | [3] |
It is important to note that a direct numerical comparison is challenging due to the lack of a specific IC50 value for the diarylheptanoid in the same assays. However, the observation that its DPPH radical scavenging activity is comparable to that of Vitamin C, a potent antioxidant, suggests a significant antioxidant capacity.[3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared.
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound and a standard antioxidant are prepared.
-
A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro comparison of the antioxidant capacity of two compounds.
Caption: A generalized workflow for the comparative in vitro antioxidant capacity assessment.
Signaling Pathways
While this guide focuses on the direct chemical antioxidant properties of these compounds, it is worth noting that their in vivo effects are also mediated through complex signaling pathways. Both resveratrol and certain diarylheptanoids have been reported to influence cellular antioxidant defense mechanisms by modulating pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of endogenous antioxidant enzymes. Further research is warranted to elucidate the specific effects of this compound on these cellular pathways.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid 7-(3,4 dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene from Curcuma comosa Roxb. protects retinal pigment epithelial cells against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity with Diarylheptanoids: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diarylheptanoid Cross-Reactivity
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Curcumin is the most well-known member of this family, but over 400 distinct diarylheptanoids have been identified.[1] Given the structural similarities within this class, an antibody developed against one diarylheptanoid may exhibit cross-reactivity with others. Understanding the specificity and cross-reactivity of such antibodies is crucial for the development of targeted therapies, diagnostics, and research tools.[2]
Quantitative Comparison of Antibody-Diarylheptanoid Interactions
To objectively assess antibody specificity, quantitative immunoassays are essential. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) can provide data on binding affinity and inhibition.
Below is a hypothetical table illustrating how such comparative data could be presented. This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Hypothetical Cross-Reactivity of an Anti-Curcumin Monoclonal Antibody with Various Diarylheptanoids
| Diarylheptanoid | Structure | IC50 (nM) in Competitive ELISA | Binding Affinity (KD) from SPR (M) | Percent Cross-Reactivity (%) |
| Curcumin | C21H20O6 | 15.2 | 1.2 x 10⁻⁸ | 100 |
| Demethoxycurcumin | C20H18O5 | 35.8 | 3.5 x 10⁻⁸ | 42.5 |
| Bisdemethoxycurcumin | C19H16O4 | 89.1 | 9.1 x 10⁻⁸ | 17.1 |
| Yakuchinone A | C19H22O3 | 540.7 | 5.2 x 10⁻⁷ | 2.8 |
| Centrolobol | C19H24O2 | > 1000 | > 1.0 x 10⁻⁶ | < 1.0 |
% Cross-Reactivity = (IC50 of Curcumin / IC50 of Diarylheptanoid) x 100
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results.
Competitive ELISA Protocol
This method quantifies the cross-reactivity by measuring the ability of different diarylheptanoids to compete with a conjugated diarylheptanoid for binding to a limited amount of antibody.
-
Antigen Coating:
-
Dilute a diarylheptanoid-protein conjugate (e.g., Curcumin-BSA) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to block non-specific binding sites.[4]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor diarylheptanoids (curcumin, demethoxycurcumin, etc.) in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Incubate for 1 hour at room temperature to allow the antibody and competitor to bind.
-
Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microplate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding).
-
Surface Plasmon Resonance (SPR) Protocol
SPR allows for the real-time, label-free analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[5][6]
-
Sensor Chip Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS.
-
Immobilize the primary antibody onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions for each diarylheptanoid in a suitable running buffer (e.g., HBS-EP+).
-
Inject the diarylheptanoid solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the diarylheptanoid from the antibody.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Hypothetical NF-κB signaling pathway inhibited by diarylheptanoids.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. seracare.com [seracare.com]
- 5. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis: Synthetic vs. Natural 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
The sourcing of a bioactive compound is a critical decision in the research and development pipeline, with significant implications for experimental reproducibility, efficacy, and safety. This guide provides a comparative analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane derived from synthetic routes versus isolation from natural sources. This diarylheptanoid, a potent phenolic compound, has garnered interest for its potential therapeutic properties. Understanding its purity profile is paramount for accurate biological assessment.
Executive Summary of Purity Profiles
The purity of this compound is contingent on its origin. Synthetic preparations offer the advantage of a more controlled manufacturing process, potentially leading to higher purity and a well-defined impurity profile. Conversely, natural extracts, while benefiting from a green provenance, may contain a more complex mixture of structurally related compounds and other phytochemicals that can be challenging to completely remove.
| Parameter | Synthetic Product | Natural Isolate | Typical Purity Range |
| Purity (by HPLC) | Typically ≥98% | Often 95-98%[1] | As specified by supplier |
| Key Potential Impurities | Unreacted starting materials, reagents, catalysts, reaction by-products (e.g., isomers, incompletely deprotected intermediates). | Other diarylheptanoids, sesquiterpenes, flavonoids, and other plant metabolites from the source (e.g., Curcuma comosa)[2]. | Varies by batch and purification method |
| Stereoisomeric Purity | Dependent on the stereoselectivity of the synthesis. Can be produced as a specific stereoisomer (e.g., (3R,5R)) or a racemic mixture. | Typically a specific stereoisomer as biosynthesized by the plant. | Critical for biological activity |
| Endotoxin/Bioburden | Generally low, controllable through sterile processing. | Higher potential for microbial contamination from the raw plant material. | Important for in vivo studies |
| Heavy Metals | Controlled by the quality of reagents and manufacturing process. | Potential for contamination from the soil where the plant was grown[3]. | Must meet regulatory limits |
Experimental Protocols for Purity Determination
Accurate assessment of purity requires a multi-pronged analytical approach. The following are standard protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: This method separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. The peak area of the target compound relative to the total peak area provides a quantitative measure of purity.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for complex samples.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio (m/z).
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).
Protocol:
-
LC Conditions: Same as the HPLC protocol described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan mode to detect all ions. MS/MS (tandem mass spectrometry) can be used to fragment ions for structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR provides detailed information about the chemical structure of the molecule and can be used to confirm the identity of the main component and to identify and quantify impurities.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
-
Analysis: The spectra are compared to a reference spectrum of a pure standard. The presence of unexpected signals may indicate impurities, and their structure can often be elucidated from the NMR data.
Visualizing Experimental Workflows and Biological Pathways
To facilitate a clearer understanding of the processes involved in purity confirmation and the compound's potential mechanism of action, the following diagrams are provided.
Caption: Workflow for Purity Confirmation.
A glycoside of this compound has been shown to inhibit TNF-α-induced NF-κB transcriptional activity[4]. The following diagram illustrates this signaling pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion
The choice between synthetic and naturally derived this compound depends on the specific requirements of the intended research. For applications demanding the highest purity and a well-characterized impurity profile, a synthetic source may be preferable. For studies where the presence of other related natural compounds is acceptable or even desirable, a natural isolate can be a suitable option. In all cases, rigorous analytical testing using the methods outlined in this guide is essential to ensure the quality and reliability of the compound used in research and development.
References
Safety Operating Guide
Proper Disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a phenolic compound, in a laboratory setting. The following procedures are based on general best practices for chemical waste management and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to don the appropriate Personal Protective Equipment (PPE). Given the lack of specific toxicity data for this compound, a conservative approach to safety is warranted.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for all manipulations. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1][2] Do not discharge this chemical or its solutions down the sanitary sewer.[3]
-
Waste Segregation:
-
Waste Collection and Container Management:
-
Liquid Waste: Collect in a designated, leak-proof, and shatter-proof container with a secure screw-top cap.[5] The container must be compatible with organic compounds.
-
Solid Waste: Collect in a sealable, puncture-resistant container.[3]
-
Ensure containers are in good condition, free from cracks or leaks.[6]
-
Keep waste containers closed except when adding waste.[3][6]
-
-
Labeling of Hazardous Waste:
-
Affix a hazardous waste label to each container as soon as the first waste is added.[3][6]
-
The label must include:
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1]
-
Do not transport hazardous waste outside of your designated laboratory area.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures in Case of a Spill
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealable container.
-
Label the container as hazardous waste with the chemical name.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and close the laboratory doors.
-
Contact your institution's EHS or emergency response team for assistance.[9]
-
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Operational Guide for Handling 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane (CAS No. 408324-01-6).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on its classification as a phenol-containing compound and general laboratory safety principles for handling powdered chemicals.
Hazard Assessment and Engineering Controls
Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[3][4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile gloves is a recommended minimum precaution for incidental contact.[4] For direct or prolonged contact, heavier-duty gloves such as butyl rubber or neoprene should be worn.[2][4] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Safety glasses are the minimum requirement.[3] When there is a risk of splashing, chemical splash goggles should be worn.[2] |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact.[3][4] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[3][4] |
| Respiratory | N/A (with proper engineering controls) | Use of a fume hood should provide adequate respiratory protection. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused compound, contaminated gloves, weigh boats, and other solid materials must be collected in a clearly labeled, sealed container for hazardous waste.[5] |
| Liquid Waste | Solutions containing the compound and any solvent rinses of glassware must be collected in a labeled, sealed container for liquid hazardous waste.[5] Do not pour down the drain.[5] |
| Sharps Waste | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. If the spill is large, contact your institution's EHS department. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
